Neostigmine Bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N2O2.BrH/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULNWZDBKTWDGK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59-99-4 (Parent) | |
| Record name | Neostigmine bromide [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9041075 | |
| Record name | Neostigmine bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855599 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
114-80-7 | |
| Record name | Neostigmine bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neostigmine bromide [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | neostigmine bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757233 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Neostigmine bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neostigmine bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEOSTIGMINE BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/005SYP50G5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Neostigmine Bromide's Mechanism of Action on Nicotinic Receptors: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neostigmine bromide is a quaternary ammonium compound and a reversible acetylcholinesterase (AChE) inhibitor. Its primary pharmacological effect is the potentiation of cholinergic neurotransmission by preventing the breakdown of acetylcholine (ACh). This guide delves into the intricate mechanisms of neostigmine's action, with a specific focus on its interaction with nicotinic acetylcholine receptors (nAChRs). Beyond its canonical role as an AChE inhibitor, emerging evidence reveals a direct and complex modulatory effect on nAChRs, encompassing competitive antagonism, direct activation, and potential channel block. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for research and drug development professionals.
Core Mechanism of Action: Acetylcholinesterase Inhibition
The principal mechanism of neostigmine is the reversible inhibition of acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.[1][2][3][4][5][6][7][8] By binding to the anionic and esteratic sites of AChE, neostigmine prevents the breakdown of ACh, leading to its accumulation at cholinergic synapses.[1][3] This elevation of ACh concentration enhances the activation of both muscarinic and nicotinic receptors.[1][2][5] Due to its quaternary ammonium structure, neostigmine is water-soluble and does not readily cross the blood-brain barrier, confining its primary effects to the peripheral nervous system.[1][2][6][7]
Signaling Pathway of Acetylcholinesterase Inhibition
The following diagram illustrates the fundamental mechanism of neostigmine in potentiating cholinergic signaling through the inhibition of AChE.
Caption: Neostigmine inhibits AChE, increasing ACh in the synapse and enhancing nAChR activation.
Direct Interaction with Nicotinic Receptors
Beyond its indirect effects through AChE inhibition, a growing body of evidence indicates that neostigmine can directly interact with nicotinic receptors. This direct action is multifaceted and appears to be dependent on the specific nAChR subtype and the concentration of neostigmine. The primary modes of direct interaction identified are competitive antagonism and direct agonism/partial agonism.
Competitive Antagonism
Several studies have demonstrated that neostigmine can act as a competitive antagonist at neuronal nAChRs. This means that neostigmine can directly bind to the same site as acetylcholine on the receptor, but without activating it, thereby preventing ACh from binding and opening the ion channel. This antagonistic effect has been observed to be concentration-dependent and voltage-independent.[9]
Direct Agonism and Partial Agonism
Conversely, there is also evidence suggesting that neostigmine can directly activate postsynaptic nAChRs at the motor endplate, acting as a partial agonist.[2][10] In experimental preparations, neostigmine alone has been shown to elicit muscle contraction, albeit to a lesser extent than a full agonist like ACh.[10] This suggests that neostigmine can induce a conformational change in the nAChR to open its ion channel, though with lower efficacy than the endogenous ligand.
Quantitative Data on Neostigmine-Nicotinic Receptor Interaction
The following table summarizes the available quantitative data on the interaction of neostigmine with nicotinic receptors from various experimental models.
| Parameter | Value | Receptor/System | Species | Reference |
| IC₅₀ | 7.0 x 10⁻⁴ M | Nicotinic Acetylcholine-Induced Inward Currents | Frog (Sympathetic Ganglion Cells) | [1] |
| EC₅₀ | 0.20 ± 0.06 µM | Neostigmine-Induced Contraction | Guinea Pig (Ileum) | [11] |
| Inhibition % | 21.5 ± 10.7% | DMPP (50 µM)-Induced Currents | Rat (Superior Cervical Ganglia) | [9] |
| Inhibition % | 52.9 ± 9.2% | DMPP (50 µM)-Induced Currents | Rat (Superior Cervical Ganglia) | [9] |
| Inhibition % | 86.9 ± 4.9% | DMPP (50 µM)-Induced Currents | Rat (Superior Cervical Ganglia) | [9] |
Experimental Protocols
A thorough understanding of neostigmine's mechanism of action necessitates robust experimental methodologies. The following sections outline the core protocols used to investigate the interaction of neostigmine with nicotinic receptors.
Whole-Cell Patch Clamp Electrophysiology
This technique is instrumental in studying the effects of neostigmine on ion channel function in real-time.
-
Cell Preparation: Culture neurons (e.g., from neonatal rat superior cervical ganglia) or cell lines expressing specific nAChR subtypes on glass coverslips.[9]
-
Recording Pipettes: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an intracellular solution (e.g., K-Gluconate based).
-
External Solution: Continuously perfuse the recording chamber with an artificial cerebrospinal fluid (aCSF) at a rate of approximately 1.5 mL/min.
-
Giga-seal Formation: Approach a target cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and molecular access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV) to record agonist-induced currents.
-
Drug Application: Apply a nicotinic agonist (e.g., acetylcholine or DMPP) to elicit a baseline current. Co-apply or pre-apply neostigmine at various concentrations to measure its effect on the agonist-induced current.
-
Data Analysis: Analyze the amplitude, kinetics, and voltage-dependence of the recorded currents to determine the nature of neostigmine's interaction (e.g., potentiation, inhibition, competitive vs. non-competitive antagonism).
References
- 1. Effects of neostigmine and physostigmine on the acetylcholine receptor-ionophore complex in frog isolated sympathetic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength [frontiersin.org]
- 3. Neostigmine - Wikipedia [en.wikipedia.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. openanesthesia.org [openanesthesia.org]
- 9. Neostigmine competitively inhibited nicotinic acetylcholine receptors in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neostigmine-induced contraction and nitric oxide-induced relaxation of isolated ileum from STZ diabetic guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
Cholinesterase Inhibition Profile of Neostigmine Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neostigmine bromide is a parasympathomimetic agent, specifically a reversible inhibitor of cholinesterases, that has been a cornerstone in the management of myasthenia gravis and for the reversal of non-depolarizing neuromuscular blockade.[1][2] Its mechanism of action lies in the inhibition of acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BChE), the enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[3][4] By impeding the degradation of ACh, neostigmine effectively increases the concentration and prolongs the residence time of ACh at the synaptic cleft, thereby enhancing cholinergic neurotransmission at both nicotinic and muscarinic receptors.[4][5] This guide provides an in-depth technical overview of the cholinesterase inhibition profile of neostigmine, including its binding kinetics, selectivity, and the experimental protocols used for its characterization.
Mechanism of Cholinesterase Inhibition
Neostigmine acts as a carbamate inhibitor, binding to the active site of cholinesterases.[5] The inhibition process involves the transfer of the carbamoyl group from neostigmine to a serine residue within the enzyme's active site, forming a carbamylated enzyme conjugate. This carbamylated enzyme is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during the normal hydrolysis of acetylcholine. This effectively renders the enzyme temporarily inactive, leading to an accumulation of acetylcholine in the synapse.[5]
Quantitative Inhibition Profile
The inhibitory potency of this compound against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is summarized in the table below. The data presented are IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Enzyme | Inhibitor | IC50 (µM) |
| Human Acetylcholinesterase (AChE) | This compound | 0.062 ± 0.003[6] |
| Human Butyrylcholinesterase (BChE) | This compound | 0.373 ± 0.089[6] |
Based on these IC50 values, this compound demonstrates a greater selectivity for AChE over BChE, with an approximate 6-fold higher potency for AChE.
Experimental Protocols
Determination of Cholinesterase Inhibition using the Ellman's Assay
The most common method for measuring cholinesterase activity and its inhibition is the spectrophotometric method developed by Ellman and colleagues. This assay is based on the reaction of the thiol product of substrate hydrolysis with a chromogenic reagent.
Principle:
Acetylthiocholine (ATC) is used as a substrate for cholinesterase. The enzyme hydrolyzes ATC to thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.
Materials:
-
This compound solutions of varying concentrations
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., phosphate buffer) and perform serial dilutions to obtain a range of inhibitor concentrations.
-
Prepare working solutions of the enzyme (AChE or BChE), substrate (ATCI or BTCI), and DTNB in phosphate buffer. The final concentrations in the assay will need to be optimized, but typical ranges are:
-
DTNB: 0.3 mM
-
Substrate (ATCI/BTCI): 0.5 mM
-
Enzyme: Concentration sufficient to yield a linear rate of reaction for at least 10 minutes.
-
-
-
Assay Setup (in a 96-well microplate):
-
Blank: Add phosphate buffer, substrate solution, and DTNB solution.
-
Control (Uninhibited Enzyme Activity): Add phosphate buffer, enzyme solution, and DTNB solution.
-
Test (Inhibited Enzyme Activity): Add this compound solution at various concentrations, enzyme solution, and DTNB solution.
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every 60 seconds for 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each neostigmine concentration using the formula: % Inhibition = [(Rate_control - Rate_test) / Rate_control] * 100
-
Plot the percentage of inhibition against the logarithm of the neostigmine concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathways
Neostigmine's inhibition of cholinesterase leads to an accumulation of acetylcholine, which then acts on muscarinic and nicotinic receptors. The downstream signaling cascades of these receptors are complex and cell-type specific.
Caption: Muscarinic Receptor (Gq-coupled) Signaling Pathway.
Caption: Nicotinic Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro cholinesterase inhibition assay.
Caption: Workflow for In Vitro Cholinesterase Inhibition Assay.
Conclusion
This compound is a potent, reversible inhibitor of acetylcholinesterase with a lower affinity for butyrylcholinesterase. Its clinical efficacy is derived from the accumulation of acetylcholine at the neuromuscular junction and other cholinergic synapses. The quantitative assessment of its inhibitory profile, primarily through methods like the Ellman's assay, is crucial for understanding its pharmacological activity. The subsequent activation of muscarinic and nicotinic receptors initiates a cascade of intracellular events that mediate the physiological responses observed with neostigmine administration. This guide provides a foundational understanding for researchers and professionals involved in the study and development of cholinergic agents. Further research to delineate the precise kinetic parameters (Ki, kon, koff) would provide a more complete picture of its interaction with human cholinesterases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Neostigmine Methylsulfate used for? [synapse.patsnap.com]
- 3. Neostigmine - Wikipedia [en.wikipedia.org]
- 4. Neostigmine - Mechanism of action, indications and side effects | PDF [slideshare.net]
- 5. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Neostigmine Bromide in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of neostigmine bromide in commonly used rodent models. The information presented herein is intended to assist researchers and drug development professionals in designing and interpreting preclinical studies involving this compound. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes relevant pathways to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats and mice.
Core Pharmacokinetic Parameters
The pharmacokinetics of this compound in rodents are characterized by poor oral absorption and rapid elimination.[1] As a quaternary ammonium compound, its polarity limits its ability to cross biological membranes, including the gastrointestinal tract and the blood-brain barrier.[2]
Data Summary Tables
The following tables summarize the available quantitative pharmacokinetic data for this compound in rats and mice. It is important to note that direct comparisons between studies may be limited due to variations in experimental design, analytical methodologies, and formulations used.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Administration Route | Dose | Formulation | AUC (mg·h/L) | Cmax (mg/L) | Tmax (h) | t1/2 (h) | Source(s) |
| AUC₀₋t | Injection | 0.15 mg/kg | Conventional | 15.97 ± 5.22 | 4.61 ± 0.91 | 0.45 ± 0.11 | 1.79 ± 0.27 | [3] |
| AUC₀₋t | Injection | 0.15 mg/kg | Multivesicular Liposomes | 35.56 ± 4.62 | 2.49 ± 0.31 | 2.40 ± 0.89 | 15.14 ± 6.81 | [3] |
Table 2: Lethal Dose (LD50) of Neostigmine in Rodents
| Species | Administration Route | LD50 (mg/kg) | Source(s) |
| Rat | Intravenous | 0.315 ± 0.019 | [4] |
| Rat | Subcutaneous | 0.445 ± 0.032 | [4] |
| Rat | Intramuscular | 0.423 ± 0.032 | [4] |
| Mouse | Intravenous | 0.3 ± 0.02 | [4] |
| Mouse | Subcutaneous | 0.54 ± 0.03 | [4] |
| Mouse | Intramuscular | 0.395 ± 0.025 | [4] |
Mechanism of Action and Metabolism
Neostigmine's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine.[5] By inhibiting AChE, neostigmine increases the concentration of acetylcholine at the neuromuscular junction and other cholinergic synapses, leading to enhanced cholinergic neurotransmission.[5]
The metabolism of neostigmine primarily occurs through two pathways: hydrolysis by cholinesterases and metabolism by hepatic microsomal enzymes.[4][6] The major metabolite is 3-hydroxyphenyltrimethylammonium, which is subsequently conjugated, for instance, with glucuronic acid in rats, and then excreted.[7]
Figure 1: Mechanism of Action of Neostigmine.
Figure 2: Metabolic Pathway of this compound.
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible pharmacokinetic data. The following sections outline key methodologies for the administration of this compound and for blood sample collection in rats and mice.
Figure 3: Experimental Workflow for a Rodent PK Study.
Drug Administration
1. Oral Administration (Gavage) in Rats
-
Animal Restraint: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Measurement: Measure the appropriate length of the gavage needle by holding it alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle to prevent insertion beyond this point.
-
Procedure: Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Dose Administration: Once the needle is in the correct position, administer the this compound solution slowly and steadily.
-
Post-Administration: Gently remove the gavage needle and return the rat to its cage. Monitor the animal for any signs of distress.
2. Intravenous (IV) Injection (Tail Vein) in Mice
-
Animal Preparation: Place the mouse in a suitable restraint device to expose the tail. Warming the tail using a heat lamp or warm water bath can help dilate the lateral tail veins, making them more visible and accessible.
-
Vein Identification: Identify one of the lateral tail veins.
-
Injection: Using a sterile syringe with an appropriate gauge needle (e.g., 27-30G), insert the needle into the vein at a shallow angle. A successful insertion may be indicated by a flash of blood in the hub of the needle.
-
Dose Administration: Inject the this compound solution slowly and observe for any signs of swelling at the injection site, which would indicate a perivascular injection.
-
Post-Injection: After administering the full dose, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
3. Subcutaneous (SC) Injection in Mice
-
Animal Restraint: Manually restrain the mouse by scruffing the skin on its back to create a tent of skin.
-
Injection Site: The injection is typically administered into the loose skin over the back or flank.
-
Procedure: Insert a sterile needle (e.g., 25-27G) into the base of the skin tent. Aspirate briefly to ensure a blood vessel has not been entered.
-
Dose Administration: Inject the this compound solution to form a small bleb under the skin.
-
Post-Injection: Withdraw the needle and gently massage the injection site to aid in the dispersion of the solution.
Blood Sample Collection
1. Jugular Vein Cannulation in Rats (for serial sampling)
-
Surgical Procedure: This is a surgical procedure requiring anesthesia. A small incision is made in the neck to expose the jugular vein. A cannula is inserted into the vein and secured. The other end of the cannula is tunneled subcutaneously and exteriorized at the back of the neck.
-
Blood Collection: For sampling, the rat is gently restrained, and the cannula is accessed. A small volume of blood is withdrawn and discarded to clear the cannula of any locking solution. The desired blood sample is then collected.
-
Post-Collection: The cannula is flushed with a sterile saline solution containing an anticoagulant (e.g., heparin) to maintain patency.
2. Retro-orbital Sinus Sampling in Mice
-
Anesthesia: This procedure requires the mouse to be under general anesthesia.
-
Procedure: A sterile capillary tube is carefully inserted into the medial canthus of the eye. With a slight rotation, the tube penetrates the retro-orbital sinus, and blood will flow into the tube via capillary action.
-
Post-Collection: After collecting the desired volume, the capillary tube is removed, and gentle pressure is applied to the eyelid to ensure hemostasis. An ophthalmic ointment should be applied to the eye.
Bioanalytical Method for Quantification of Neostigmine
A common method for the quantification of neostigmine in rodent plasma is Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation. An organic solvent, such as acetonitrile, is added to the plasma to precipitate the proteins. The sample is then vortexed and centrifuged.
-
Internal Standard: An internal standard (e.g., rivastigmine) is added to the samples and calibration standards to correct for variations in extraction efficiency and instrument response.[8]
-
Chromatography: The supernatant is injected into an LC system. Separation is typically achieved on a C18 reverse-phase column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Mass Spectrometry: The eluent from the LC column is introduced into a mass spectrometer for detection and quantification. Multiple Reaction Monitoring (MRM) mode is often used for its high selectivity and sensitivity.[8]
Conclusion
This technical guide has provided a summary of the pharmacokinetics of this compound in rodent models, including key parameters, metabolic pathways, and detailed experimental protocols. The provided data and methodologies can serve as a valuable resource for researchers in the field of pharmacology and drug development. It is evident that while some pharmacokinetic data is available, further studies directly comparing different administration routes in both rats and mice would be beneficial for a more complete understanding of this compound's disposition in these preclinical species. The visualization of the mechanism of action, metabolic pathway, and experimental workflow aims to provide a clear and concise reference for laboratory investigation.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Retro-Orbital Blood Collection in Mice | Animals in Science [queensu.ca]
- 3. research.vt.edu [research.vt.edu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Neostigmine - Mechanism of action, indications and side effects | PDF [slideshare.net]
- 6. ltk.uzh.ch [ltk.uzh.ch]
- 7. Sequestration of neostigmine and metabolites by perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animalcare.jhu.edu [animalcare.jhu.edu]
Neostigmine Bromide and the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of Neostigmine Bromide's effects on the central nervous system (CNS). Drawing from preclinical and clinical research, this document details the pharmacokinetics, mechanism of action, and the nuanced direct and indirect impacts of neostigmine on the CNS. Particular attention is given to its limited blood-brain barrier permeability and the emerging evidence of its influence on neuroinflammation and cognitive function.
Executive Summary
This compound, a quaternary ammonium compound, is a reversible acetylcholinesterase inhibitor. Its primary clinical applications are in the periphery, for conditions such as myasthenia gravis and the reversal of neuromuscular blockade. Due to its charged nature, neostigmine does not readily cross the blood-brain barrier (BBB) under normal physiological conditions, leading to a long-held belief that it is devoid of central nervous system effects.[1][2][3] However, recent research has unveiled a more complex picture. Evidence now suggests that neostigmine can exert indirect effects on the CNS, primarily through the modulation of peripheral inflammation.[1][4] Furthermore, under conditions of a compromised BBB, such as during surgery or systemic inflammation, there is a potential for direct, albeit limited, central penetration.[1] This guide will dissect these mechanisms, presenting the available quantitative data, experimental methodologies, and a critical analysis of the current state of knowledge.
Mechanism of Action
Neostigmine's fundamental mechanism of action is the reversible inhibition of the enzyme acetylcholinesterase (AChE).[2][5] By binding to the anionic and esteratic sites of AChE, neostigmine prevents the hydrolysis of the neurotransmitter acetylcholine (ACh), leading to an accumulation of ACh at cholinergic synapses.[2] This potentiation of cholinergic transmission is the basis for its therapeutic effects in the peripheral nervous system.[5]
Pharmacokinetics and Blood-Brain Barrier Penetration
The physicochemical properties of this compound are central to its pharmacokinetic profile. As a quaternary ammonium salt, it is highly polar and ionized at physiological pH. This characteristic significantly hinders its ability to passively diffuse across the lipid-rich blood-brain barrier.[1][2]
Quantitative Data on CNS Penetration
Direct quantification of neostigmine in the CNS following systemic administration is scarce in the literature. However, studies employing direct administration into the central compartments provide valuable insights.
| Route of Administration | Species | Dose | Maximum Concentration in CSF | Time to Max Concentration | Reference |
| Epidural | Rat | Not Specified | 5 ± 0.1 µg/mL | 5 hours | [6] |
| Intrathecal | Human | 50-750 µg | - | - | [7] |
Note: The human study focused on the resulting increase in acetylcholine rather than the concentration of neostigmine itself.
Direct Central Nervous System Effects
While BBB penetration is limited, direct administration of neostigmine into the CNS in experimental settings has demonstrated clear physiological effects.
Neurochemical Changes
Intrathecal administration of neostigmine in humans leads to a significant and rapid increase in cerebrospinal fluid (CSF) acetylcholine levels.
| Analyte | Baseline Concentration in CSF | Concentration post-Neostigmine | Time to Increase | Reference |
| Acetylcholine | <20 pmol/mL | >100 pmol/mL | 15 minutes | [7] |
Experimental Protocols for Assessing Direct CNS Effects
4.2.1 Intrathecal Administration in Rats for Safety and Analgesia Assessment
-
Objective: To determine the safety and analgesic effect of chronically administered intrathecal neostigmine.[8]
-
Methodology:
-
Rats are implanted with chronic intrathecal catheters.
-
Daily injections of saline (vehicle), 5 µg/10 µL, or 10 µg/10 µL neostigmine HCl are administered for 4 days.
-
Animals are observed for general behavior and nociception using a hot plate test (52.5°C).
-
Following the treatment period, spinal cords are collected for histopathological examination.[8]
-
4.2.2 Cerebrospinal Fluid Pharmacokinetic Study in Humans
-
Objective: To define the CSF pharmacokinetics of intrathecal neostigmine and its effect on CSF acetylcholine.[7]
-
Methodology:
-
Human volunteers receive intrathecal neostigmine (50-750 µg) via an indwelling spinal catheter.
-
CSF is sampled at various time points post-injection.
-
CSF samples are analyzed for neostigmine and acetylcholine concentrations.
-
Pharmacokinetic and pharmacodynamic modeling is performed to correlate drug concentration with physiological effects (e.g., analgesia).[7]
-
Indirect Central Nervous System Effects
The most compelling evidence for neostigmine's CNS effects lies in its ability to modulate peripheral processes that, in turn, influence central neurobiology.
The Cholinergic Anti-Inflammatory Pathway (CAP)
A key mechanism underlying the indirect CNS effects of neostigmine is the cholinergic anti-inflammatory pathway (CAP).[1][4] This pathway involves the vagus nerve and its ability to suppress peripheral inflammation. By inhibiting acetylcholinesterase in the periphery, neostigmine enhances cholinergic signaling, which can activate the CAP and lead to a reduction in systemic pro-inflammatory cytokines.[1] This peripheral anti-inflammatory effect can indirectly impact the CNS by reducing the influx of inflammatory mediators into the brain, particularly in situations where the BBB is compromised.[1][4]
Effects on Postoperative Cognitive Dysfunction (POCD)
Several clinical studies have investigated the impact of neostigmine on postoperative cognitive dysfunction, a condition with a significant inflammatory component.
| Study Focus | Patient Population | Neostigmine Dose | Key Findings | Reference |
| POCD Incidence | Elderly patients undergoing noncardiac surgery | 0.04 mg/kg | Significantly reduced incidence of POCD on the first postoperative day (-22% vs. placebo). | [9] |
| POCD Incidence | Elderly patients undergoing gastrointestinal cancer surgery | 0.02-0.04 mg/kg | Significantly lower incidence of early postoperative cognitive decline (10-15.7% vs. control). | [10] |
| Meta-analysis of PND | Patients undergoing surgery | Varied | Overall reduced incidence of PND in the neostigmine group (OR: 0.76). | [11] |
5.2.1 Experimental Protocol for a POCD Clinical Trial
-
Objective: To investigate the efficacy of neostigmine on POCD and its effect on markers of oxidative stress.[9]
-
Methodology:
-
A double-blind, placebo-controlled, randomized trial design is used.
-
118 elderly patients (≥65 years) undergoing noncardiac surgery are enrolled.
-
Patients are allocated to a neostigmine treatment group (0.04 mg/kg) or a placebo (normal saline) group postoperatively.
-
Cognitive function is assessed using the Mini-Mental State Examination (MMSE) and the Montreal Cognitive Assessment (MoCA). POCD is diagnosed if Z-scores for both are ≤ -1.96.
-
Postoperative serum levels of malondialdehyde (MDA), superoxide dismutase (SOD), and brain-derived neurotrophic factor (BDNF) are measured.[9]
-
Influence on Cerebral Blood Flow
The impact of neostigmine on cerebral blood flow (CBF) is not fully resolved. One study comparing neostigmine with the BBB-penetrating physostigmine found that physostigmine, but not neostigmine, significantly increased cerebral blood velocity during orthostatic stress, suggesting a lack of direct central vasodilatory effect for neostigmine.[12] However, at a higher dose in the supine position, neostigmine did show a small but significant increase in cerebral flow velocity.[12]
Potential Neurotoxicity
While generally considered safe when used as directed, an overdose of neostigmine can lead to a cholinergic crisis, characterized by excessive cholinergic stimulation.[13] In severe cases, this can result in seizures and respiratory arrest.[14] Animal studies with chronic intrathecal administration have shown a local inflammatory reaction to the catheter but no evidence of spinal tissue toxicity attributable to neostigmine itself at the tested doses.[8]
Conclusion and Future Directions
The effects of this compound on the central nervous system are more intricate than traditionally thought. While its quaternary structure largely prevents entry into the brain, its ability to modulate peripheral inflammation via the cholinergic anti-inflammatory pathway provides a plausible mechanism for its observed central effects, such as the reduction in postoperative cognitive dysfunction. The potential for limited BBB penetration in states of systemic inflammation warrants further investigation with more sensitive analytical techniques to quantify neostigmine concentrations in the CSF and brain parenchyma following systemic administration.
Future research should focus on:
-
Developing and utilizing highly sensitive assays to determine the extent of neostigmine's BBB penetration in various clinical and preclinical models of systemic inflammation and surgical stress.
-
Elucidating the specific downstream central signaling pathways that are modulated by the peripheral anti-inflammatory effects of neostigmine.
-
Conducting larger, well-controlled clinical trials to further define the therapeutic window and optimal dosing of neostigmine for the prevention of postoperative neurocognitive disorders.
A deeper understanding of these mechanisms will be crucial for optimizing the clinical use of neostigmine and for the development of novel therapeutic strategies that target the interplay between the peripheral and central nervous systems.
References
- 1. New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neostigmine - Wikipedia [en.wikipedia.org]
- 3. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The effects of neostigmine on postoperative cognitive function and inflammatory factors in elderly patients – a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Cerebrospinal fluid pharmacokinetics and pharmacodynamics of intrathecal neostigmine methylsulfate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the safety of chronically administered intrathecal neostigmine methylsulfate in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of Neostigmine on Early Postoperative Cognitive Dysfunction in Older Adult Patients Undergoing Noncardiac Surgery: A Double-Blind, Placebo-Controlled, Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of neostigmine on postoperative cognitive function and inflammatory factors in elderly patients - a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Effects of neostigmine on postoperative neurocognitive dysfunction: a systematic review and meta-analysis [frontiersin.org]
- 12. Enhanced Cholinergic Activity Improves Cerebral Blood Flow during Orthostatic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Cholinergic crisis after neostigmine administration in a dog with acquired focal myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
Neostigmine Bromide: An In-depth Technical Guide for Neuromuscular Junction Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Neostigmine Bromide, a pivotal tool for investigating the physiology of the neuromuscular junction (NMJ). It details the compound's mechanism of action, summarizes key quantitative data, and outlines experimental protocols for its application in research settings.
Core Mechanism of Action
This compound is a reversible acetylcholinesterase (AChE) inhibitor.[1][2][3] Its primary function at the neuromuscular junction is to prevent the breakdown of the neurotransmitter acetylcholine (ACh).[1][4] By binding to and inhibiting AChE, neostigmine leads to an increased concentration and prolonged presence of ACh in the synaptic cleft.[1][4][5] This accumulation of ACh enhances the activation of nicotinic acetylcholine receptors (nAChRs) on the postsynaptic muscle membrane, facilitating neurotransmission and increasing muscle strength.[1][5][6]
Neostigmine is a quaternary ammonium compound, which makes it polar and limits its ability to cross the blood-brain barrier.[3][7][8] Its action is therefore primarily localized to the peripheral nervous system, making it an ideal agent for studying the NMJ. In addition to its primary postsynaptic effect, some evidence suggests neostigmine may also have presynaptic actions, including increasing the quantal content of end-plate potentials (EPPs) by blocking presynaptic potassium channels, which enhances transmitter release.[6][9][10]
Caption: Neostigmine inhibits AChE, increasing ACh in the synapse.
Pharmacokinetics and Quantitative Effects
The efficacy and application of neostigmine in experimental settings are dictated by its pharmacokinetic and pharmacodynamic properties.
Table 1: Pharmacokinetic Properties of Neostigmine
| Parameter | Value | Species | Citation(s) |
| Administration | IV, IM, SC, Oral | Human | [1][8] |
| Protein Binding | 15-25% (to serum albumin) | Human | [3][11][12] |
| Volume of Distribution | 0.12 - 1.4 L/kg | Human | [2][12] |
| Metabolism | Hydrolysis by cholinesterase, hepatic microsomal enzymes | Human | [3][11][12] |
| Elimination Half-Life | ~42-70 minutes | Human | [2][3] |
| Excretion | Primarily renal (~50-70% as unchanged drug) | Human | [2][11] |
Table 2: Dose-Response Data for Reversal of Neuromuscular Blockade
| Antagonist | Relaxant | Parameter | Value (mg/kg) | Species | Citation(s) |
| Neostigmine | Pancuronium | First Twitch ED₅₀ | 0.013 | Human | [13] |
| Neostigmine | d-tubocurarine | First Twitch ED₅₀ | 0.017 | Human | [13] |
| Neostigmine | Rocuronium | First Twitch ED₅₀ (at 10 min) | 0.017 | Human | [14] |
| Neostigmine | Rocuronium | First Twitch ED₈₀ (at 10 min) | 0.033 | Human | [14] |
| Neostigmine | Rocuronium | TOF Ratio ED₅₀ (at 10 min) | 0.017 | Human | [14] |
ED₅₀/ED₈₀: Effective dose to achieve 50%/80% of maximal effect.
Table 3: Effects on Electrophysiological & Neurochemical Parameters
| Parameter | Effect of Neostigmine | Model System | Citation(s) |
| Miniature End-Plate Potential (MEPP) Amplitude | Increased | Rat Extensor Digitorum Longus | [15] |
| End-Plate Potential (EPP) Amplitude | Increased | Rat Sciatic Nerve-Extensor Digitorum Longus | [9] |
| EPP Half-Decay Time | Increased | Rat Sciatic Nerve-Extensor Digitorum Longus | [9] |
| Quantal Content | Increased | Mouse Triangularis Sterni, Rat Sciatic Nerve | [9][10] |
| Extracellular ACh Concentration (Striatum) | Linear Increase (100-300 nM Neostigmine) | Rat (in vivo microdialysis) | [16] |
Experimental Protocols and Methodologies
Neostigmine is a valuable pharmacological tool in several key experimental paradigms for studying NMJ physiology.
In Vitro Electrophysiology: Nerve-Muscle Preparation
This technique allows for the direct measurement of synaptic events, such as miniature end-plate potentials (MEPPs) and evoked end-plate potentials (EPPs). The rat phrenic nerve-diaphragm preparation is a classic model.[6][17]
Detailed Methodology:
-
Dissection: Euthanize a rat according to approved institutional guidelines. Carefully dissect the diaphragm muscle with the phrenic nerve attached.[8][18] The muscle should be harvested and mounted within 15 minutes of euthanasia to ensure viability.[8]
-
Mounting: Pin the muscle preparation in a chamber continuously perfused with oxygenated (95% O₂/5% CO₂) Ringer's solution or Krebs-Henseleit solution at a controlled temperature (e.g., 25-30°C).[8]
-
Stimulation: Place the phrenic nerve on a suction electrode or a pair of platinum electrodes connected to a stimulator to deliver supramaximal stimuli (e.g., 0.5 ms duration pulses).[8]
-
Recording: Use sharp glass microelectrodes (filled with 3 M KCl) to impale muscle fibers near the end-plate region to record intracellular potentials.[6]
-
Data Acquisition:
-
MEPPs: Record spontaneous potentials in the absence of nerve stimulation. Analyze their amplitude and frequency.[12][19]
-
EPPs: Stimulate the nerve at a low frequency (e.g., 0.5 Hz) and record the resulting end-plate potentials.[5] To prevent muscle contraction from dislodging the electrode, experiments are often performed in the presence of a low concentration of a neuromuscular blocker (like d-tubocurarine) or in a low-calcium/high-magnesium solution to reduce transmitter release.
-
-
Neostigmine Application: After establishing a stable baseline recording, add this compound to the perfusing solution at the desired concentration (e.g., 0.1-1 µM).[10] Record changes in MEPP and EPP amplitude, duration, and quantal content.
Caption: Workflow for an in vitro electrophysiology experiment.
Myography: Isolated Muscle Contraction Studies
Myography measures the force of muscle contraction in response to nerve stimulation, providing a functional assessment of neuromuscular transmission.
Detailed Methodology:
-
Preparation: Dissect a nerve-muscle preparation (e.g., mouse extensor digitorum longus) as described above.[8]
-
Mounting: Secure the tendons at each end of the muscle to clamps within a myograph bath.[8] One clamp is fixed, and the other is attached to a force-displacement transducer. The bath is filled with warmed, oxygenated physiological saline.
-
Optimization: Determine the optimal muscle length (the length at which twitch tension is maximal) and the supramaximal stimulus voltage.[8]
-
Baseline Recording: Record baseline contractile responses to single stimuli (twitches) and trains of stimuli at various frequencies (tetanic contractions).
-
Neostigmine Application: Introduce this compound into the bath and record the potentiation of twitch and tetanic force. This is particularly useful for studying the reversal of a previously induced neuromuscular blockade.
In Vivo Neuromuscular Monitoring: Train-of-Four (TOF) Stimulation
TOF stimulation is a standard method, particularly in clinical and preclinical pharmacology, to assess the degree of neuromuscular blockade and its reversal by agents like neostigmine.[4][20]
Detailed Methodology:
-
Electrode Placement: Place two stimulating electrodes over a peripheral nerve, such as the ulnar nerve in humans or the sciatic nerve in rodents.[1]
-
Stimulation Protocol: The stimulator delivers four supramaximal stimuli in a "train" at a frequency of 2 Hz.[1][4][20]
-
Measurement: The resulting muscle contractions (e.g., adduction of the thumb for the ulnar nerve) are measured. In the absence of a neuromuscular blocker, all four twitches are of equal height.
-
Assessing Blockade: Non-depolarizing blockers cause a "fade," where the height of the fourth twitch (T4) is less than the first (T1). The TOF ratio (T4/T1) quantifies the degree of block.[4] A count of how many twitches are present also indicates the depth of the block (e.g., 2/4 twitches corresponds to ~80-90% receptor blockade).[15]
-
Reversal with Neostigmine: After inducing a block, administer neostigmine (e.g., 0.03-0.07 mg/kg IV) and monitor the return of the TOF ratio. A TOF ratio ≥ 0.9 is considered adequate recovery of neuromuscular function.[20]
Dose-Dependent Effects and Research Applications
The effect of neostigmine is dose-dependent. At therapeutic concentrations, it facilitates neuromuscular transmission. However, at very high doses, the excessive accumulation of ACh can lead to persistent depolarization of the muscle end-plate, resulting in a depolarizing-type neuromuscular block and muscle weakness.[2][18] This is often referred to as a "ceiling effect," where increasing the neostigmine dose beyond a certain point does not produce further reversal of a block and may even worsen it.[17]
References
- 1. highlandcriticalcare.com [highlandcriticalcare.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 5. Functional and Structural Changes in Diaphragm Neuromuscular Junctions in Early Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of catecholamines on the neuromuscular junction in the rat diaphragm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myo-mechanical Analysis of Isolated Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Miniature end-plate potential | biology | Britannica [britannica.com]
- 10. researchgate.net [researchgate.net]
- 11. ppno.ca [ppno.ca]
- 12. mdpi.com [mdpi.com]
- 13. Detection of sub-miniature endplate potentials by harmonic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JaypeeDigital | Mounting the Muscle-Nerve Preparation [jaypeedigital.com]
- 15. aacn.org [aacn.org]
- 16. Neuromuscular transmission in new-born rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diacomp.org [diacomp.org]
- 18. End-plate potential - Wikipedia [en.wikipedia.org]
- 19. Intraoperative Monitoring of Neuromuscular Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Early-Stage Research Applications of Neostigmine Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neostigmine Bromide, a quaternary ammonium compound, is a well-established reversible acetylcholinesterase inhibitor. Its primary mechanism of action involves the potentiation of cholinergic signaling by preventing the breakdown of the neurotransmitter acetylcholine. While its clinical applications in myasthenia gravis, postoperative ileus, and urinary retention are well-documented, its utility in early-stage research is expanding into novel areas. This technical guide provides an in-depth overview of the preclinical applications of this compound, focusing on its emerging roles in modulating inflammatory responses and conferring neuroprotection. Detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the underlying signaling pathways are presented to support further investigation and drug development efforts in these promising therapeutic areas.
Core Mechanism of Action: Acetylcholinesterase Inhibition
This compound exerts its effects by binding to and reversibly inhibiting the enzyme acetylcholinesterase (AChE).[1][2] AChE is responsible for the hydrolysis of acetylcholine (ACh) into choline and acetic acid, terminating its action at the synapse. By inhibiting AChE, neostigmine increases the concentration and prolongs the half-life of ACh in the synaptic cleft.[3] This leads to enhanced activation of both nicotinic and muscarinic acetylcholine receptors, resulting in a broad range of physiological effects.[3][4]
The positively charged quaternary ammonium group in the neostigmine molecule facilitates its binding to the anionic site of AChE, while the carbamate group covalently interacts with the esteratic site, leading to a more stable but still reversible inhibition compared to the rapid hydrolysis of acetylcholine.[3]
Early-Stage Research Applications
Beyond its established clinical uses, early-stage research has identified promising applications for this compound in the fields of inflammation and neurobiology.
Modulation of Inflammation: The Cholinergic Anti-inflammatory Pathway
A significant area of preclinical investigation is the role of neostigmine in activating the cholinergic anti-inflammatory pathway (CAP). This neuro-immune axis provides a crucial link between the nervous and immune systems for regulating inflammation.[1][5]
The CAP is primarily mediated by the vagus nerve, which, upon stimulation, releases acetylcholine.[5][6] This acetylcholine interacts with α7 nicotinic acetylcholine receptors (α7nAChR) expressed on the surface of macrophages and other immune cells.[1][3] Activation of α7nAChR initiates an intracellular signaling cascade that ultimately inhibits the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2][7] By inhibiting acetylcholinesterase, neostigmine amplifies this endogenous anti-inflammatory mechanism.[2]
Key signaling pathways implicated in the downstream effects of α7nAChR activation include the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway and the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[2]
Signaling Pathway: Cholinergic Anti-inflammatory Pathway (CAP)
Caption: Neostigmine inhibits AChE, increasing ACh levels and activating the α7nAChR on macrophages to suppress pro-inflammatory cytokine production via JAK2/STAT3 activation and NF-κB inhibition.
Neuroprotection
Emerging evidence suggests that neostigmine may exert neuroprotective effects, partly through its anti-inflammatory actions.[2] In animal models of neuroinflammation, neostigmine has been shown to reduce the activation of microglia and astrocytes, key immune cells in the central nervous system (CNS), and decrease the expression of pro-inflammatory cytokines within the brain.[2]
Furthermore, in a mouse model of asthma, which can induce oxidative stress in the brain, intraperitoneal administration of neostigmine was found to reverse the production of reactive oxygen species (ROS) and modulate the activity of the antioxidant enzyme catalase in the cerebral cortex.[4] This suggests a potential role for neostigmine in mitigating neuroinflammation and oxidative stress-related neuronal damage.
Gastrointestinal Motility
Neostigmine's ability to enhance gastrointestinal motility is a cornerstone of its clinical use and a significant area of preclinical research. By increasing the availability of acetylcholine in the myenteric plexus and at the neuromuscular junction, neostigmine stimulates smooth muscle contraction in the gut.[2]
Preclinical studies in various animal models, including rats and guinea pigs, have demonstrated a dose-dependent increase in gastric, antral, and intestinal motor activity following neostigmine administration.[8][9] These studies are crucial for understanding the pathophysiology of gastrointestinal dysmotility disorders and for the development of novel prokinetic agents.
Urinary Retention
The parasympathetic nervous system plays a vital role in bladder function, with acetylcholine acting on muscarinic receptors to induce detrusor muscle contraction and facilitate urination. Neostigmine's cholinomimetic effects make it a subject of investigation for non-obstructive urinary retention. Animal models are employed to study its efficacy and mechanism in promoting bladder emptying.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from key preclinical studies investigating the early-stage research applications of this compound.
Table 1: Effects of Neostigmine on Inflammatory Markers in Animal Models
| Animal Model | Neostigmine Dose | Outcome Measure | Result | Reference |
| Lipopolysaccharide (LPS)-induced systemic inflammation in ewes | 0.5 mg/animal (i.v.) | Serum IL-1β concentration | Abolished LPS-induced increase (p < 0.05) | [7] |
| LPS-induced systemic inflammation in ewes | 0.5 mg/animal (i.v.) | IL-1β, IL-6, and TNF-α levels in the preoptic area | Prevented LPS-induced increase (p < 0.05) | [7] |
| Cecal Ligation and Puncture (CLP)-induced sepsis in rats | 75 µg/kg (four times over 24h) | Reactive Oxygen Species (ROS) production by PMNs | Significantly reduced at 20h post-CLP (p < 0.05) | [10] |
| CLP-induced sepsis in rats | 75 µg/kg (four times over 24h) | CD11b expression on PMNs | Significantly reduced at 15-20h post-CLP (p < 0.05) | [10] |
| Ovalbumin-induced asthma in mice | 80 µg/kg (i.p.) | ROS production in the cerebral cortex | Reverted to control levels | [4] |
Table 2: Effects of Neostigmine on Gastrointestinal Motility in Animal Models
| Animal Model | Neostigmine Concentration/Dose | Outcome Measure | Result | Reference |
| Isolated ileum from STZ-diabetic guinea pigs | 0.1 - 10 µM | Contractile force | Stronger contractions in diabetic vs. control tissue | [3] |
| Isolated gastric fundus from STZ-diabetic guinea pigs | 10 and 30 µM | Contractile force | Weaker contractions in diabetic vs. control tissue (p < 0.05) | [8] |
| Male SPRD rats | Not specified | Power spectrum density of myoelectric signals | Increased by 40-60% | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of early-stage research on this compound.
In Vitro Gastrointestinal Motility Assay (Organ Bath)
Objective: To assess the direct effect of this compound on the contractility of isolated gastrointestinal smooth muscle.
Materials:
-
Animal model (e.g., guinea pig, rat)
-
Krebs-Ringer bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
This compound stock solution
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Data acquisition system
Protocol:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Isolate the desired segment of the gastrointestinal tract (e.g., ileum, fundus, antrum) and place it in ice-cold Krebs-Ringer solution.
-
Prepare longitudinal or circular muscle strips (approximately 1-2 cm in length).
-
Mount the tissue strips in the organ baths containing Krebs-Ringer solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect one end of the tissue strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing every 15-20 minutes.
-
Record baseline contractile activity.
-
Add this compound to the organ bath in a cumulative or non-cumulative manner to generate a dose-response curve.
-
Record the contractile responses until a plateau is reached at each concentration.
-
At the end of the experiment, wash out the drug and record the return to baseline.
-
Analyze the data to determine parameters such as maximal contraction (Emax) and the concentration producing 50% of the maximal response (EC50).
Experimental Workflow: In Vitro Gastrointestinal Motility Assay
Caption: Workflow for assessing the effect of this compound on isolated gastrointestinal tissue contractility.
Cecal Ligation and Puncture (CLP) Model of Sepsis
Objective: To induce a polymicrobial sepsis model in rodents to evaluate the anti-inflammatory effects of this compound.
Materials:
-
Rodent model (e.g., C57BL/6 mice)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 3-0 silk)
-
Needle (e.g., 21-gauge)
-
This compound solution
-
Saline for fluid resuscitation
Protocol:
-
Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail.
-
Shave the abdomen and disinfect the surgical area with an appropriate antiseptic.
-
Make a 1-2 cm midline laparotomy to expose the cecum.
-
Ligate the cecum with a silk suture at its base, distal to the ileocecal valve, ensuring not to occlude the bowel.
-
Puncture the ligated cecum once or twice with the needle.
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity.
-
Close the peritoneum and skin with sutures or surgical clips.
-
Administer subcutaneous saline for fluid resuscitation.
-
Administer this compound or vehicle control at predetermined time points post-surgery (e.g., intraperitoneally or intravenously).
-
Monitor the animals for signs of sepsis and survival.
-
At specified time points, collect blood and/or tissues for analysis of inflammatory markers (e.g., cytokines, immune cell activation).
Ovalbumin (OVA)-Induced Allergic Asthma Model
Objective: To create a model of allergic airway inflammation in mice to investigate the neuroprotective effects of this compound.
Materials:
-
Mouse model (e.g., BALB/c mice)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum) as an adjuvant
-
Phosphate-buffered saline (PBS)
-
Nebulizer
-
This compound solution
Protocol:
-
Sensitization: On days 0 and 14, administer an intraperitoneal injection of OVA (e.g., 20 µg) emulsified in alum (e.g., 2 mg) in PBS.
-
Challenge: On days 28, 29, and 30, expose the mice to an aerosolized solution of OVA (e.g., 1% in PBS) for 30 minutes using a nebulizer.
-
Treatment: Administer this compound (e.g., 80 µg/kg, i.p.) or vehicle control 30 minutes before each OVA challenge.
-
Assessment: 24-48 hours after the final challenge, perform assessments.
-
Bronchoalveolar lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltrate (e.g., eosinophils).
-
Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production.
-
Neurochemical Analysis: Harvest the brain for analysis of oxidative stress markers (e.g., ROS, catalase activity) in specific regions like the cerebral cortex.
-
Conclusion and Future Directions
This compound's well-defined mechanism of action as an acetylcholinesterase inhibitor provides a strong foundation for its exploration in novel therapeutic areas. Early-stage research has unveiled its potential to modulate the immune system via the cholinergic anti-inflammatory pathway and to exert neuroprotective effects. The preclinical data and experimental models detailed in this guide offer a framework for researchers and drug development professionals to further investigate these promising applications.
Future research should focus on elucidating the precise molecular mechanisms downstream of α7nAChR activation in different cell types, exploring the therapeutic window for neostigmine's anti-inflammatory and neuroprotective effects, and developing targeted delivery systems to minimize potential cholinergic side effects. The continued investigation of this compound and other cholinergic agents holds significant promise for the development of new treatments for a range of inflammatory and neurological disorders.
References
- 1. Physiology and immunology of the cholinergic antiinflammatory pathway [pfocr.wikipathways.org]
- 2. Effect of Neostigmine on Gastroduodenal Motility in Patients With Suspected Gastrointestinal Motility Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neostigmine-induced contraction and nitric oxide-induced relaxation of isolated ileum from STZ diabetic guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JCI - Physiology and immunology of the cholinergic antiinflammatory pathway [jci.org]
- 6. Regional differences in neostigmine-induced contraction and relaxation of stomach from diabetic guinea pig - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the cholinergic anti-inflammatory pathway: an innovative strategy for treating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Neostigmine Bromide's Role in the Immune-Inflammatory Response
Introduction
Neostigmine, a long-established carbamate derivative, is clinically recognized as a reversible acetylcholinesterase (AChE) inhibitor.[1][2][3] Its primary application has been in the reversal of non-depolarizing neuromuscular blockade post-surgery and in the management of myasthenia gravis, where it enhances neuromuscular transmission by increasing the availability of acetylcholine (ACh) at the neuromuscular junction.[1][2][3][4]
Recent decades of research have unveiled a compelling new dimension to neostigmine's pharmacological profile: its significant role in modulating the immune-inflammatory response.[1][5][6] This guide provides a detailed examination of the mechanisms, experimental evidence, and signaling pathways that define neostigmine's anti-inflammatory properties, positioning it as a molecule of interest for inflammatory and immune-mediated diseases.
Core Mechanism: The Cholinergic Anti-Inflammatory Pathway (CAP)
The primary mechanism through which neostigmine exerts its immunomodulatory effects is by amplifying the Cholinergic Anti-inflammatory Pathway (CAP) . The CAP is an endogenous, neuro-immune regulatory circuit that controls inflammation.[1][2][7]
-
AChE Inhibition: Neostigmine reversibly inhibits acetylcholinesterase, the enzyme responsible for the degradation of ACh.[8][9][10] This action increases the concentration and prolongs the half-life of ACh in the synaptic cleft and circulation.[1][9]
-
α7nAChR Activation: The increased levels of ACh lead to enhanced stimulation of the alpha-7 nicotinic acetylcholine receptor (α7nAChR), which is expressed on the surface of various immune cells, most notably macrophages.[1][7]
-
Suppression of Pro-inflammatory Cytokines: Activation of α7nAChR on macrophages inhibits the synthesis and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][11][12]
Because neostigmine is a quaternary ammonium compound, it does not readily cross the blood-brain barrier, meaning its primary immunomodulatory effects are peripherally mediated.[8][9]
Intracellular Signaling Pathways
The activation of the α7nAChR by acetylcholine initiates a cascade of intracellular signaling events that culminate in the suppression of inflammatory responses. Neostigmine, by increasing ACh availability, effectively triggers these downstream pathways. The key pathways implicated include the inhibition of NF-κB and the activation of the JAK2/STAT3 pathway.[1][13][14]
Caption: Neostigmine's Anti-inflammatory Signaling Cascade.
Quantitative Data on Immunomodulatory Effects
Numerous preclinical studies have quantified the anti-inflammatory effects of neostigmine across various animal models. The data consistently demonstrates a significant reduction in key inflammatory markers.
| Model / Condition | Animal | Neostigmine Treatment | Key Findings | Reference |
| LPS-Induced Systemic Inflammation | Ovine | 0.5 mg/animal | Suppressed LPS-stimulated synthesis of IL-1β, IL-6, and TNF-α in the preoptic area (p < 0.05). | [11][12] |
| Formalin-Induced Paw Edema (Acute) | Rat | 0.2 mg/kg | 5.02% inhibition of inflammation. When combined with Celecoxib (2 mg/kg), inhibition increased to 13.54%. | [15] |
| Formalin-Induced Paw Edema (Sub-chronic) | Rat | 0.2 mg/kg + Diclofenac (10 mg/kg) | 33.91% inhibition of inflammation after 5 days, significantly better than neostigmine alone (-5.51%). | [15] |
| Endotoxic Shock (LPS-induced) | Mouse | 12.5, 25, 50 µg/kg (ip) | Significantly decreased serum levels of TNF-α and IL-1β and increased survival rate, especially when combined with anisodamine. Effects were abolished in α7nAChR knockout mice. | [16] |
| Crush Syndrome | Mouse | Neostigmine + Anisodamine | Decreased levels of TNF-α, IL-6, H2O2, MPO, and NO in compressed muscle. Effects were attenuated by α7nAChR knockout. | [13] |
| DSS-Induced Colitis | Mouse | 40 µg/kg Neostigmine + 20 mg/kg Anisodamine | Significantly decreased mRNA levels of INF-γ, TNF-α, IL-6, and IL-22 and protein concentrations of TNF-α, INF-γ, and IL-1β in colon tissues. | [14] |
Detailed Experimental Protocols
The following protocols are representative of the methodologies used to investigate neostigmine's anti-inflammatory effects.
Protocol 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is standard for inducing a systemic inflammatory response mimicking sepsis.
-
Animal Model: Ovine (sheep) or murine (mice/rats) models are commonly used.[11][16]
-
Induction of Inflammation: A single intravenous (IV) or intraperitoneal (IP) injection of bacterial lipopolysaccharide (LPS from E. coli) is administered. A typical dose in ovine models is 400 ng/kg[11], while in mice it can be around 30 mg/kg.[16]
-
Drug Administration: Neostigmine (e.g., 0.5 mg/animal in sheep, 12.5-50 µg/kg in mice) is administered, often immediately after the LPS challenge.[11][16] Control groups receive saline or LPS alone.
-
Sample Collection: Blood samples are collected at various time points post-injection to measure systemic cytokine levels. For central effects, brain tissue (e.g., preoptic area) is harvested after euthanasia.[11][12]
-
Analysis: Serum or tissue homogenates are analyzed for cytokine concentrations (TNF-α, IL-1β, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits. Gene expression can be quantified using RT-PCR.[16]
References
- 1. New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength [frontiersin.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. doaj.org [doaj.org]
- 6. researchgate.net [researchgate.net]
- 7. Acetylcholine and an acetylcholinesterase inhibitor neostigmine can aggravate tularemia progress in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Neostigmine - Wikipedia [en.wikipedia.org]
- 10. openanesthesia.org [openanesthesia.org]
- 11. Neostigmine Attenuates Proinflammatory Cytokine Expression in Preoptic Area but Not Choroid Plexus during Lipopolysaccharide-Induced Systemic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Combined administration of anisodamine and neostigmine rescued acute lethal crush syndrome through α7nAChR-dependent JAK2-STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combined administration of anisodamine and neostigmine alleviated colitis by inducing autophagy and inhibiting inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effective interplay of (non-) selective NSAIDs with neostigmine in animal models of analgesia and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combined administration of anisodamine and neostigmine produces anti-shock effects: involvement of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining the Dose-Response Curve of Neostigmine Bromide in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neostigmine Bromide is a parasympathomimetic drug that acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, neostigmine increases the concentration and prolongs the action of acetylcholine at cholinergic synapses.[2] This mechanism of action makes it a valuable tool for studying cholinergic signaling and for the treatment of conditions such as myasthenia gravis.[1] These application notes provide detailed protocols for culturing neurons and for determining the dose-response curve of this compound by measuring its inhibitory effect on AChE activity in a cultured neuron model.
Data Presentation
This compound Activity Profile
The following tables summarize the quantitative data regarding the effects of this compound on neuronal function and enzyme activity.
| Parameter | Value | Cell Type | Source |
| IC50 | 3.73 nmol·L⁻¹ | Recombinant Human Acetylcholinesterase | [3] |
Table 1: Inhibitory concentration (IC50) of Neostigmine against acetylcholinesterase.
| Neostigmine Concentration (µM) | nAChR Current Depression (%) | Cell Type | Source |
| 100 | 21.5 ± 10.7 | Cultured Rat Superior Cervical Ganglia Neurons | [4] |
| 200 | 52.9 ± 9.2 | Cultured Rat Superior Cervical Ganglia Neurons | [4] |
| 400 | 86.9 ± 4.9 | Cultured Rat Superior Cervical Ganglia Neurons | [4] |
Table 2: Effect of Neostigmine on nicotinic acetylcholine receptor (nAChR) currents.
| Neostigmine Concentration (µM) | Electrophysiological Effect | Cell Type | Source |
| 20 | Depolarization and increased input resistance | Immature Rat Piriform Cortex Slices | [5] |
Table 3: Electrophysiological effects of Neostigmine on neuronal properties.
Experimental Protocols
I. Primary Neuronal Cell Culture
This protocol describes the basic steps for establishing a primary culture of rodent cortical neurons.
Materials:
-
E18 pregnant rat or mouse
-
Hibernate®-E medium
-
Papain dissociation system
-
Neurobasal® Medium supplemented with B-27® Supplement, GlutaMAX™, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Tissue Dissection: Euthanize the pregnant animal according to approved institutional guidelines. Dissect the embryonic cortices in ice-cold Hibernate®-E medium.
-
Enzymatic Digestion: Transfer the cortical tissue to the papain solution and incubate at 37°C for 15-20 minutes to dissociate the tissue.
-
Mechanical Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in complete Neurobasal® medium, and count the viable cells. Plate the neurons onto Poly-D-lysine coated plates at a desired density (e.g., 1 x 10⁵ cells/cm²).
-
Cell Maintenance: Incubate the cultures at 37°C in a 5% CO₂ humidified incubator. Replace half of the culture medium with fresh, pre-warmed medium every 2-3 days.
II. Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This protocol is for determining AChE activity in cultured neurons treated with this compound.[6][7]
Materials:
-
Cultured neurons in a 96-well plate
-
Phosphate buffer (0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) solution
-
This compound stock solution
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of DTNB and ATCI in phosphate buffer on the day of the assay.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the neuronal cultures with the different concentrations of this compound and incubate for a predetermined time (e.g., 30 minutes). Include a vehicle control (medium without this compound).
-
Cell Lysis: After incubation, wash the cells with phosphate buffer and then lyse the cells using a suitable lysis buffer (e.g., phosphate buffer with 0.1% Triton X-100).
-
Enzyme Assay:
-
To each well of a new 96-well plate, add the cell lysate from the treated neurons.
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the ATCI solution to each well.
-
-
Data Acquisition: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percentage of AChE inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: Experimental workflow for determining the dose-response curve of this compound.
Caption: Simplified cholinergic signaling pathway affected by this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neostigmine competitively inhibited nicotinic acetylcholine receptors in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential Localization of Acetylcholinesterase in Neuronal and Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for In Vivo Microdialysis with Neostigmine Bromide for Acetylcholine Measurement
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vivo microdialysis is a widely used technique for sampling and quantifying neurotransmitters in the extracellular fluid of living animals.[1][2] Acetylcholine (ACh), a key neurotransmitter involved in cognitive functions such as learning and memory, is challenging to measure due to its rapid enzymatic degradation by acetylcholinesterase (AChE) in the synaptic cleft.[3] To overcome this, an AChE inhibitor, such as neostigmine bromide, is often included in the microdialysis perfusion fluid. This compound is a reversible cholinesterase inhibitor that prevents the breakdown of acetylcholine, thereby increasing its concentration at the neuromuscular junction and in the extracellular space, allowing for reliable detection and quantification.[4][5][6]
These application notes provide detailed protocols and data for conducting in vivo microdialysis experiments to measure acetylcholine, with a specific focus on the application of this compound.
Data Presentation
The inclusion of neostigmine in the perfusion fluid significantly increases the detectable concentration of extracellular acetylcholine. The following tables summarize quantitative data from studies using varying concentrations of neostigmine.
Table 1: Effect of Neostigmine Concentration on Basal Acetylcholine Levels in Rat Striatum
| Neostigmine Concentration (nM) in Perfusate | Mean Acetylcholine Concentration (nM) | Standard Error of the Mean (SEM) | Number of Subjects (n) |
| 0 (Control) | 18.4 | 11.8 | 10 |
| 100 | 173 | 14 | 5 |
| 200 | 329 | 52.5 | 13 |
| 300 | 581 | 109 | 10 |
Data adapted from a study on quantitative microdialysis in the rat striatum.[7]
Experimental Protocols
I. Preparation of Artificial Cerebrospinal Fluid (aCSF)
Objective: To prepare a sterile perfusion solution that mimics the ionic composition of the brain's extracellular fluid.
Materials:
-
NaCl
-
KCl
-
CaCl₂
-
MgCl₂
-
NaHCO₃
-
PO₄ buffer
-
HCl
-
This compound
-
Sterile, deionized water
-
pH meter
-
Sterile filters (0.22 µm)
Protocol:
-
Prepare the aCSF solution with the following composition (in mM): 125 NaCl, 3 KCl, 1.3 CaCl₂, 1.0 MgCl₂, 23 NaHCO₃, and 1.0 PO₄ buffer.[8]
-
Adjust the pH of the solution to 7.4 using HCl.[8]
-
For the experimental group, dissolve this compound in the aCSF to achieve the desired final concentration (e.g., 100 nM).[7][8]
-
Sterilize the final solution by passing it through a 0.22 µm filter.
-
Store the prepared aCSF at 4°C until use.
II. In Vivo Microdialysis Procedure
Objective: To surgically implant a microdialysis probe into the target brain region of an anesthetized animal and collect extracellular fluid samples.
Materials:
-
Laboratory animal (e.g., rat, mouse)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Microdialysis probe and guide cannula[9]
-
Syringe pump
-
Polyethylene tubing
-
Fraction collector with chilled storage tubes
-
Surgical instruments
-
Drill
Protocol:
-
Anesthetize the animal and mount it securely in a stereotaxic frame.
-
Perform a craniotomy to expose the skull over the target brain region.
-
Using stereotaxic coordinates, slowly lower the microdialysis guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement.
-
Allow the animal to recover from surgery for a designated period.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to a syringe pump containing the prepared aCSF (with or without neostigmine) via polyethylene tubing.
-
Connect the probe outlet to a fraction collector with chilled tubes.
-
Begin perfusion at a constant flow rate (e.g., 2 µL/min).
-
Allow for an equilibration period (e.g., 40-60 minutes) before collecting samples.[8]
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
To stabilize the collected acetylcholine, each collection vial can contain a small amount of acetic acid.[8]
-
Store collected samples at -80°C until analysis.
III. Acetylcholine Quantification
Objective: To determine the concentration of acetylcholine in the collected microdialysate samples using a sensitive analytical method.
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying acetylcholine in microdialysis samples.[3][10]
Materials:
-
LC-MS/MS system
-
Mobile phase (e.g., acetonitrile and ammonium formate with formic acid)[10][12]
-
Acetylcholine standards
-
Stable isotope-labeled internal standard
Protocol:
-
Thaw the collected microdialysate samples on ice.
-
Prepare a calibration curve using known concentrations of acetylcholine standards.
-
Add the internal standard to both the samples and the standards.
-
Inject the samples and standards into the LC-MS/MS system.
-
Separate acetylcholine from other components using an appropriate chromatographic column and mobile phase.
-
Detect and quantify acetylcholine using the mass spectrometer in selected reaction monitoring (SRM) mode.[10]
-
Calculate the concentration of acetylcholine in the samples by comparing their peak areas to the calibration curve. The lower limit of quantification can be as low as 0.15 nM.[10]
Visualizations
Signaling Pathway of Acetylcholine and Neostigmine's Mechanism of Action
Caption: Acetylcholine signaling and the inhibitory action of Neostigmine.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow of an in vivo microdialysis experiment.
Logical Relationship of Neostigmine in Enhancing Acetylcholine Detection
Caption: How neostigmine enables acetylcholine detection.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Neostigmine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Effect of neostigmine on concentration and extraction fraction of acetylcholine using quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. youtube.com [youtube.com]
- 10. Quantitative determination of acetylcholine in microdialysis samples using liquid chromatography/atmospheric pressure spray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Neostigmine Bromide Solution in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neostigmine Bromide is a parasympathomimetic agent that acts as a reversible acetylcholinesterase inhibitor.[1][2][3] By preventing the breakdown of acetylcholine, it increases the concentration of this neurotransmitter at the neuromuscular junction, enhancing cholinergic transmission.[1][2][3] This mechanism of action makes it a valuable tool in biomedical research for studying the cholinergic system, neuromuscular function, and for the treatment of conditions like myasthenia gravis.[1][2][4] For reliable and reproducible experimental outcomes, the proper preparation and handling of this compound solutions are paramount. This document provides detailed protocols for the preparation of this compound solutions and summarizes its stability under various conditions to ensure its effective use in the laboratory.
Signaling Pathway of this compound
This compound's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft.[1][2][3][5] This inhibition leads to an accumulation of ACh, which can then bind to and activate both nicotinic and muscarinic acetylcholine receptors.[1][2][6] The enhanced activation of these receptors, particularly at the neuromuscular junction, results in improved muscle contraction and strength.[1]
Preparation of this compound Solutions
For laboratory use, this compound is typically prepared as a stock solution, which is then diluted to the desired final concentration for experiments.
Materials:
-
This compound powder (≥98% purity)
-
Solvent: Sterile water (H2O) or an appropriate buffer solution (e.g., 0.1 M acetate buffer, pH 4.9 for enhanced stability)[7][8]
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Protocol for 1 mg/mL Stock Solution:
-
Weigh out 10 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a 15 mL sterile conical tube.
-
Add 10 mL of the chosen solvent (e.g., sterile water) to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
For sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at the appropriate temperature as determined by stability data (see below).
Stability of this compound Solutions
The stability of this compound solutions is influenced by pH, temperature, and light exposure.[7][8] Forced degradation studies have been conducted to understand its stability under various stress conditions.
| Parameter | Condition | Solvent/Matrix | Stability Outcome | Reference |
| pH | pH 1.5 - 9.9 | Aqueous solutions | Maximum stability observed at pH 5.0. | [7][8] |
| pH 4.9 | 0.1 M Acetate Buffer | Half-life of 883.7 days at room temperature. | [7][8] | |
| Temperature | Room Temperature | 0.1 M Acetate Buffer (pH 4.9) | Stable for extended periods (half-life of 883.7 days). | [7][8] |
| 4°C | Polypropylene syringes (1.0 mg/mL) | Stable for up to 90 days. | [9] | |
| Ambient Temperature | Polypropylene syringes (1.0 mg/mL) | Stable for up to 90 days. | [9] | |
| 105°C (Dry Heat) | Solid drug substance | Degradation observed after 24 hours. | [10] | |
| Light | UV Irradiation (254 nm) | pH 4.9 Acetate Buffer | Accelerated degradation compared to light-protected samples. | [7][8] |
| Hydrolysis | Acidic (e.g., 0.1 N HCl) | Aqueous | Some degradation observed. | [4][10] |
| Neutral | Aqueous | Less degradation compared to base and oxidative conditions. | [10] | |
| Basic (e.g., 0.1 N NaOH) | Aqueous | Significant degradation observed. | [4][10] | |
| Oxidation | 30% H2O2 | Aqueous | Significant degradation observed. | [10] |
| Solvent Effects | Propylene Glycol | pH 4.9 solution | Enhanced stability. | [7][8] |
| Polyethylene Glycol 400 | pH 4.9 solution | Adverse effect on stability. | [7][8] |
Experimental Protocols for Stability Testing
The stability of this compound solutions is typically assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Experimental Workflow for Stability Assessment:
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Neostigmine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. A RP-HPLC Method for the Analysis of Neostigmine Methylsulfate and Process-Related Impurities, Forced Degradation Studies, in the Injection Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neostigmine - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Degradation kinetics of neostigmine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of neostigmine methylsulfate injection at ambient temperature and 4 deg C in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
Troubleshooting & Optimization
Technical Support Center: Mitigating Neostigmine Bromide-Induced Bradycardia in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Neostigmine Bromide-induced bradycardia in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind neostigmine-induced bradycardia?
A1: this compound is a cholinesterase inhibitor. It works by preventing the breakdown of acetylcholine (ACh), a neurotransmitter, by the enzyme acetylcholinesterase.[1] This leads to an accumulation of ACh at the neuromuscular junction and other cholinergic synapses. In the heart, increased ACh stimulates muscarinic receptors (specifically M2 receptors) in the sinoatrial (SA) and atrioventricular (AV) nodes. This enhanced parasympathetic activity leads to a decrease in heart rate, known as bradycardia.[2] Some studies suggest neostigmine may also have a direct activating effect on cholinergic receptors in the cardiac parasympathetic pathway.[3]
Q2: How can I prevent or mitigate neostigmine-induced bradycardia in my animal model?
A2: The most common and effective method is the co-administration of an anticholinergic agent, such as atropine or glycopyrrolate.[1] These drugs act as competitive antagonists at muscarinic receptors, blocking the effects of excess acetylcholine on the heart and thereby preventing or reversing bradycardia.[4]
Q3: What are the key differences between atropine and glycopyrrolate for mitigating this side effect?
A3: Both atropine and glycopyrrolate are effective, but they have different pharmacological profiles. Atropine is a tertiary amine that can cross the blood-brain barrier, potentially causing central nervous system effects. Glycopyrrolate is a quaternary ammonium compound with limited ability to cross the blood-brain barrier, thus having fewer central effects. Glycopyrrolate is often reported to provide more stable heart rates compared to atropine.[5]
Q4: What are the recommended dosages of atropine and glycopyrrolate for use with neostigmine in common laboratory animals?
A4: Dosages can vary depending on the species, the dose of neostigmine used, and the specific experimental goals. It is crucial to consult relevant literature and institutional guidelines. The following tables provide a summary of dosages reported in various studies.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Severe Bradycardia (Heart rate drops significantly below baseline) | Inadequate dose of anticholinergic. | Administer a supplementary dose of atropine or glycopyrrolate. Monitor vital signs closely. |
| Animal is particularly sensitive to neostigmine. | Reduce the dose of neostigmine in subsequent experiments or increase the anticholinergic dose prophylactically. | |
| Tachycardia (Heart rate increases significantly above baseline) | Overdose of anticholinergic agent (more common with atropine). | This is often transient. Monitor the animal until the heart rate stabilizes. For future experiments, consider reducing the anticholinergic dose or using glycopyrrolate, which tends to cause less tachycardia.[5] |
| Arrhythmias | Imbalance between cholinergic and anticholinergic effects. | Ensure slow administration of the neostigmine-anticholinergic mixture (over at least one minute).[6] Monitor ECG continuously. If arrhythmias persist, consult with a veterinarian. |
| Incomplete reversal of neuromuscular blockade (if applicable) | Inadequate dose of neostigmine. | Ensure the neostigmine dose is appropriate for the level of neuromuscular blockade. Use a peripheral nerve stimulator to assess the degree of blockade. |
| Excessive salivation or respiratory secretions | Muscarinic side effects of neostigmine are not fully blocked. | Ensure an adequate dose of the anticholinergic is administered. Glycopyrrolate may be more effective at reducing secretions. |
Quantitative Data Summary
Table 1: Recommended Dosages of Neostigmine and Anticholinergics for Reversal of Neuromuscular Blockade in Dogs
| Drug | Dosage | Route of Administration | Notes | Citation |
| Neostigmine | 0.05 mg/kg | Intravenous (IV) | Administered with an anticholinergic. | [7] |
| Glycopyrrolate | 0.01 mg/kg | Intravenous (IV) | Can be mixed in the same syringe with neostigmine. | [7][8] |
| Atropine | 0.04 mg/kg | Intravenous (IV) | Administer before neostigmine, once heart rate increases. | [7] |
Table 2: Recommended Dosages of Neostigmine and Anticholinergics for Reversal of Neuromuscular Blockade in Cats
| Drug | Dosage | Route of Administration | Notes | Citation |
| Neostigmine | 0.05 mg/kg | Intravenous (IV) | Doses are often extrapolated from dogs. | [7] |
| Glycopyrrolate | 0.01 mg/kg | Intravenous (IV) | Doses are often extrapolated from dogs. | [7] |
| Atropine | 0.04 mg/kg | Intravenous (IV) | Doses are often extrapolated from dogs. | [7] |
Table 3: Investigational Dosages of Neostigmine and Anticholinergics in Other Species
| Species | Drug | Dosage | Route of Administration | Observed Effect | Citation |
| Cat | Neostigmine | 0.1 +/- 0.01 mg/kg (ED50 for bradycardia) | Intravenous (IV) | Dose-dependent decrease in heart rate. | [3] |
| Cat | Atropine | 0.005 +/- 0.001 mg/kg (ED50) | Intravenous (IV) | Blocked neostigmine-induced bradycardia. | [9] |
| Rat | Neostigmine | 5-10 µg/10 µL | Intrathecal | Produced mild tremor; bradycardia observed in dogs at higher doses. | [10] |
Experimental Protocols
Protocol 1: Induction and Mitigation of Neostigmine-Induced Bradycardia in a Rodent Model (Rat)
Objective: To induce a controlled bradycardia with neostigmine and mitigate it with atropine or glycopyrrolate for cardiovascular studies.
Materials:
-
This compound solution (e.g., 0.5 mg/mL in sterile saline)
-
Atropine sulfate solution (e.g., 0.54 mg/mL in sterile saline) or Glycopyrrolate solution (e.g., 0.2 mg/mL in sterile saline)
-
Anesthetized and instrumented rat (for continuous ECG and blood pressure monitoring)
-
Intravenous or intraperitoneal injection supplies
Procedure:
-
Anesthetize the rat according to your institution's approved protocol.
-
Establish venous access for drug administration.
-
Record baseline heart rate and blood pressure for at least 15 minutes to ensure stability.
-
To mitigate bradycardia, administer the anticholinergic agent first:
-
Atropine: Administer a dose of 0.02-0.04 mg/kg IV.
-
Glycopyrrolate: Administer a dose of 0.01 mg/kg IV.
-
-
Wait 1-2 minutes after anticholinergic administration.
-
Administer neostigmine at the desired dose (e.g., 0.04-0.06 mg/kg IV).
-
Continuously monitor heart rate, ECG, and blood pressure for at least 60 minutes post-administration.
-
Document all changes in cardiovascular parameters.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Neostigmine-induced bradycardia and its mitigation by anticholinergic agents.
Caption: General experimental workflow for studying neostigmine-induced bradycardia.
Caption: Troubleshooting logic for managing heart rate changes after neostigmine administration.
References
- 1. Neostigmine - Wikipedia [en.wikipedia.org]
- 2. theprofesional.com [theprofesional.com]
- 3. Different properties of the bradycardia produced by neostigmine and edrophonium in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Reversal of neuromuscular blockade: dose determination studies with atropine and glycopyrrolate given before or in a mixture with neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of neuromuscular block. Heart rate changes with slow injection of neostigmine and atropine mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vet-ebooks.com [vet-ebooks.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of the bradycardia produced in the cat by the anticholinesterase neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the safety of chronically administered intrathecal neostigmine methylsulfate in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Receptor Desensitization with Neostigmine Bromide In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the prevention of receptor desensitization with Neostigmine Bromide in in-vitro settings. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is thought to prevent receptor desensitization?
A1: this compound primarily acts as a reversible acetylcholinesterase (AChE) inhibitor. By inhibiting AChE, the enzyme responsible for breaking down acetylcholine (ACh), neostigmine increases the concentration and prolongs the presence of ACh in the synaptic cleft or cell culture medium. This sustained low level of agonist can, in some contexts, lead to receptor desensitization. However, paradoxically, neostigmine can also prevent desensitization induced by high concentrations of agonists. This is because neostigmine also acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs). By competitively binding to the receptor, it can prevent the prolonged or repeated binding of high concentrations of agonists that would typically induce a desensitized state.
Q2: At what concentrations is this compound typically used in in-vitro experiments to prevent receptor desensitization?
A2: The effective concentration of this compound can vary depending on the cell type, receptor subtype, and the concentration of the agonist used to induce desensitization. Studies have shown that neostigmine can depress neuronal nAChR currents in a concentration-dependent manner, with significant depression observed at concentrations of 100 µM, 200 µM, and 400 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: Can this compound directly cause receptor desensitization?
A3: There is evidence to suggest that neostigmine itself does not facilitate receptor desensitization. In fact, studies have shown that neostigmine does not accelerate the decay of agonist-induced currents, a hallmark of desensitization. Instead, it appears to act as a competitive antagonist, blocking the receptor in a way that does not lead to the conformational changes associated with desensitization.
Q4: What are the key experimental techniques used to study receptor desensitization and its prevention by this compound in vitro?
A4: The two primary techniques are whole-cell patch clamp electrophysiology and calcium imaging.
-
Whole-cell patch clamp allows for the direct measurement of ion channel activity in response to agonist application. A decrease in the current amplitude during sustained agonist application is a direct measure of receptor desensitization.
-
Calcium imaging with fluorescent indicators (e.g., Fura-2 AM) is used to measure changes in intracellular calcium concentrations upon receptor activation. A decrease in the calcium signal with repeated or prolonged agonist exposure indicates desensitization.
Troubleshooting Guides
Issue 1: Inconsistent or no prevention of desensitization with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Neostigmine Concentration | Perform a concentration-response experiment to determine the optimal concentration of neostigmine for your specific cell type and agonist concentration. Start with a range of concentrations (e.g., 10 µM to 500 µM). |
| Incorrect Timing of Neostigmine Application | Ensure that neostigmine is pre-incubated with the cells for a sufficient period before the application of the desensitizing agonist. The pre-incubation time allows neostigmine to bind to the receptors. A typical pre-incubation time is 5-10 minutes. |
| High Agonist Concentration | The concentration of the agonist used to induce desensitization might be too high, overcoming the competitive antagonism of neostigmine. Try reducing the agonist concentration. |
| Cell Health and Viability | Poor cell health can lead to inconsistent receptor expression and function. Ensure that cells are healthy and in the logarithmic growth phase. Check cell viability using a trypan blue exclusion assay. |
| Receptor Subtype Specificity | Neostigmine's affinity and antagonistic properties may vary between different nAChR subtypes. Verify the subtype(s) expressed in your cell line and consult the literature for subtype-specific effects of neostigmine. |
Issue 2: Difficulty in distinguishing between acetylcholinesterase inhibition and direct receptor antagonism.
| Possible Cause | Troubleshooting Step |
| Endogenous Acetylcholinesterase Activity | To isolate the direct effects of neostigmine on the receptor, it is essential to inhibit or eliminate endogenous acetylcholinesterase activity. This can be achieved by pre-treating the cells with an irreversible acetylcholinesterase inhibitor, such as diisopropylfluorophosphate (DFP), or by using a cell line that does not express acetylcholinesterase. Some experimental preparations, after enzymatic treatment, may already have diminished AChE activity. |
| Experimental Design | Design experiments with appropriate controls. For example, compare the effect of neostigmine on agonist-induced currents in the presence and absence of an irreversible AChE inhibitor. |
Data Presentation
The following tables summarize quantitative data on the effects of this compound from published studies.
Table 1: Concentration-Dependent Inhibition of Nicotinic Acetylcholine Receptor Currents by Neostigmine
| Neostigmine Concentration (µM) | Agonist (DMPP) Concentration (µM) | Cell Type | Percentage Depression of Current Amplitude (mean ± SD) |
| 100 | 50 | Neonatal rat superior cervical ganglia neurons | 21.5 ± 10.7% |
| 200 | 50 | Neonatal rat superior cervical ganglia neurons | 52.9 ± 9.2% |
| 400 | 50 | Neonatal rat superior cervical ganglia neurons | 86.9 ± 4.9% |
Data adapted from a study on cultured neonatal rat superior cervical ganglia neurons.
Table 2: IC50 Values for Neostigmine Inhibition of Acetylcholine-Induced Inward Currents
| Cell Type | IC50 (M) |
| Frog isolated sympathetic ganglion cells | 7.0 x 10⁻⁴ |
Data from a study using the 'concentration clamp' technique on frog sympathetic ganglion cells.
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Electrophysiology to Assess Prevention of Receptor Desensitization
Objective: To measure the effect of this compound on agonist-induced desensitization of nicotinic acetylcholine receptors.
Materials:
-
Cell culture expressing the nAChR of interest
-
External solution (e.g., Hanks' Balanced Salt Solution)
-
Internal solution (pipette solution)
-
Agonist (e.g., acetylcholine or a specific nAChR agonist)
-
This compound stock solution
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Prepare cells for patch clamp recording on coverslips.
-
Prepare external and internal solutions. The external solution should contain the appropriate ions to measure inward currents (e.g., Na⁺). The internal solution should contain ions to maintain the cell's resting membrane potential and an appropriate buffer.
-
Prepare fresh dilutions of the agonist and this compound in the external solution on the day of the experiment.
-
Establish a whole-cell patch clamp configuration on a target cell.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Control (Induction of Desensitization): a. Apply a high concentration of the agonist for a prolonged period (e.g., 30-60 seconds) to induce receptor desensitization. b. Record the current response. You should observe an initial peak current followed by a decay to a steady-state level, indicating desensitization. c. Wash out the agonist and allow the receptors to recover.
-
Test (Prevention of Desensitization): a. Pre-incubate the cell with the desired concentration of this compound for 5-10 minutes by perfusing the recording chamber with the neostigmine-containing external solution. b. Apply the same high concentration of the agonist in the continued presence of neostigmine. c. Record the current response.
-
Data Analysis: a. Measure the peak current and the steady-state current for both control and test conditions. b. Calculate the extent of desensitization as the percentage decrease from the peak current to the steady-state current. c. Compare the extent of desensitization in the absence and presence of this compound. A smaller percentage of desensitization in the presence of neostigmine indicates prevention.
Protocol 2: Calcium Imaging to Assess Prevention of Receptor Desensitization
Objective: To measure the effect of this compound on agonist-induced desensitization of nAChRs by monitoring changes in intracellular calcium.
Materials:
-
Cell culture expressing the nAChR of interest on glass-bottom dishes or coverslips
-
Calcium imaging buffer (e.g., HBSS)
-
Fura-2 AM or another suitable calcium indicator dye
-
Pluronic F-127
-
Agonist (e.g., acetylcholine or a specific nAChR agonist)
-
This compound stock solution
-
Fluorescence microscope with a ratiometric imaging system
Procedure:
-
Cell Loading with Calcium Indicator: a. Prepare a loading solution containing Fura-2 AM and Pluronic F-127 in the calcium imaging buffer. b. Incubate the cells with the loading solution at 37°C for 30-60 minutes. c. Wash the cells with fresh buffer to remove extracellular dye.
-
Baseline Measurement: a. Mount the cells on the microscope stage. b. Acquire baseline fluorescence images at the two excitation wavelengths for Fura-2 (typically 340 nm and 380 nm).
-
Control (Induction of Desensitization): a. Apply a high concentration of the agonist to the cells. b. Record the changes in fluorescence intensity at both wavelengths over time. c. After the initial response, continue to apply the agonist or apply a second pulse of the agonist to observe desensitization (a diminished response). d. Wash out the agonist.
-
Test (Prevention of Desensitization): a. In a separate dish of cells, pre-incubate with the desired concentration of this compound for 5-10 minutes. b. Apply the same high concentration of the agonist in the continued presence of neostigmine. c. Record the changes in fluorescence intensity.
-
Data Analysis: a. Calculate the ratio of the fluorescence intensities (F340/F380) for each time point. b. Plot the fluorescence ratio as a function of time. c. Compare the amplitude of the calcium response to the agonist in the absence and presence of this compound. A sustained or less diminished response in the presence of neostigmine indicates the prevention of desensitization.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of this compound at the cholinergic synapse.
Caption: Workflow for in-vitro receptor desensitization prevention assay.
Troubleshooting inconsistent results in Neostigmine Bromide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with Neostigmine Bromide.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
This compound is a reversible cholinesterase inhibitor.[1][2][3] Its primary action is to inhibit the acetylcholinesterase enzyme, which is responsible for breaking down the neurotransmitter acetylcholine (ACh).[4][5] By blocking this enzyme, this compound increases the concentration of ACh at the neuromuscular junction.[4] This leads to prolonged and enhanced activation of both muscarinic and nicotinic acetylcholine receptors, resulting in improved muscle contraction and strength.[1][6] Due to its chemical structure (a quaternary nitrogen), it is polar and does not cross the blood-brain barrier, limiting its effects to the peripheral nervous system.[5][7]
Q2: What are the recommended storage and handling conditions for this compound and its solutions?
Proper storage and handling are critical for maintaining the stability and efficacy of this compound.
-
Powder: Store the solid form of this compound under recommended conditions, typically at -20°C.[3]
-
Stock Solutions: Once prepared, it is advisable to aliquot stock solutions and store them to prevent inactivation from repeated freeze-thaw cycles.[1] Recommended storage for stock solutions is at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture and light.[1]
-
Stability: this compound is stable under recommended storage conditions.[8][9] However, it is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[8][9] Aqueous solutions are most stable at a pH of approximately 5.0.[10] Exposure to UV light can accelerate degradation.[10]
Q3: What are the common solvents for dissolving this compound?
This compound is soluble in several common laboratory solvents. The choice of solvent may depend on the specific experimental requirements.
| Solvent | Solubility | Reference |
| Water | ≥15.16 mg/mL | [3][11] |
| Ethanol | ≥29.2 mg/mL | [3][11] |
| DMSO | ≥45.3 mg/mL | [3][11] |
Troubleshooting Inconsistent Experimental Results
Q4: My experiment is showing weaker or no effect of this compound over time. What could be the cause?
This issue often points to the degradation or improper handling of the compound.
-
Improper Storage: Ensure that both the solid compound and prepared solutions are stored at the correct temperatures and protected from light.[1] Repeated freeze-thaw cycles of stock solutions can lead to product inactivation.[1]
-
Incorrect pH of Solution: The stability of Neostigmine in aqueous solutions is pH-dependent, with maximum stability observed around pH 5.0.[10] Check the pH of your experimental buffers.
-
Degradation: Neostigmine can be degraded by exposure to UV light or incompatible chemicals like strong acids, alkalis, or oxidizing agents.[9][10]
Troubleshooting Workflow: Reduced Efficacy
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Neostigmine - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
- 8. abmole.com [abmole.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Degradation kinetics of neostigmine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
Technical Support Center: Optimizing Neostigmine Bromide Dosage for Behavioral Studies in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing neostigmine bromide dosage for behavioral studies in mice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a reversible acetylcholinesterase inhibitor.[1][2] By inhibiting the acetylcholinesterase enzyme, it increases the concentration of acetylcholine (ACh) at the neuromuscular junction and other cholinergic synapses.[1][2] This leads to enhanced cholinergic neurotransmission. Neostigmine is a quaternary ammonium compound, which means it does not readily cross the blood-brain barrier and primarily exerts its effects in the peripheral nervous system.[3][4]
Q2: What is a typical starting dose for this compound in mouse behavioral studies?
A starting point for visceral pain-related behavioral studies is 2.5 µg/kg administered intraperitoneally (i.p.).[1][5] This dose has been shown to induce significant behavioral responses, such as licking of the abdomen, stretching, and abdominal contractions.[1][5] For other behavioral paradigms, a pilot study with a range of doses is highly recommended. Based on toxicity data, a cautious approach is essential.
Q3: What are the different routes of administration for this compound in mice, and how do they differ?
Common routes of administration in mice include intravenous (i.v.), intramuscular (i.m.), subcutaneous (s.c.), and intraperitoneal (i.p.). The choice of administration route will affect the pharmacokinetics of the drug. Intravenous administration offers the most rapid onset, while subcutaneous and intraperitoneal injections result in slower absorption.[6] Oral administration is generally not recommended for acute studies due to poor absorption from the gastrointestinal tract.
Q4: What are the potential side effects of this compound in mice, and how can they be mitigated?
Side effects are typically related to excessive cholinergic stimulation and can include:
-
Muscarinic effects: increased salivation, lacrimation, urination, defecation, and gastrointestinal distress.[4]
-
Nicotinic effects: muscle fasciculations and tremors.[7]
At higher doses, more severe effects such as bradycardia, bronchoconstriction, and respiratory distress can occur.[4] An overdose can lead to a "cholinergic crisis," characterized by profound muscle weakness that can progress to paralysis and respiratory failure.[4] To mitigate these effects, it is crucial to start with low doses and carefully observe the animals. Co-administration of an anticholinergic agent like atropine can counteract the muscarinic side effects, but this may also interfere with the behavioral outcomes of interest.
Troubleshooting Guides
Problem 1: No observable behavioral effect at the initial dose.
| Possible Cause | Troubleshooting Step |
| Dose is too low. | Gradually increase the dose in subsequent experiments. A dose-response study is recommended to determine the optimal concentration for your specific behavioral assay. A study on visceral pain found dose-dependent effects up to 10 µg/kg (i.p.).[1] |
| Inappropriate timing of behavioral testing. | The peak effect of neostigmine will vary with the route of administration. For i.p. injections, effects are typically observed within minutes. Ensure your behavioral testing window aligns with the expected peak concentration of the drug. |
| Incorrect administration. | Verify your injection technique to ensure the full dose was administered correctly. For i.p. injections, ensure you have not injected into the intestines or other organs. |
Problem 2: Mice exhibit excessive side effects that interfere with the behavioral test.
| Possible Cause | Troubleshooting Step |
| Dose is too high. | Reduce the dosage. Even if the dose is not lethal, it may be causing discomfort or motor impairments that confound the interpretation of cognitive or anxiety-related behaviors. |
| Cholinergic crisis. | This is a serious adverse event. Symptoms include severe muscle weakness, respiratory distress, and excessive salivation.[4] This requires immediate cessation of the experiment and potentially veterinary intervention. Review your dosage calculations and procedures before proceeding with further experiments at a significantly lower dose. |
| Hypersensitivity of the mouse strain. | Different mouse strains can have varying sensitivities to pharmacological agents. If possible, test the dosage in a different strain or consult the literature for strain-specific responses. |
Problem 3: High variability in behavioral responses between mice.
| Possible Cause | Troubleshooting Step |
| Inconsistent drug administration. | Ensure precise and consistent administration technique for all animals. Small variations in injection volume or location can lead to different absorption rates. |
| Biological variability. | Factors such as age, weight, and sex of the mice can influence drug metabolism and response. Ensure your experimental groups are well-matched for these variables. |
| Environmental stressors. | Stress can significantly impact behavior. Ensure a consistent and low-stress environment for housing and testing. |
Data Presentation
Table 1: Reported Dosages of this compound in Rodents for Behavioral and Physiological Studies
| Species | Dosage | Route of Administration | Behavioral/Physiological Outcome | Reference |
| Mouse | 2.5 - 10 µg/kg | Intraperitoneal (i.p.) | Induction of visceral pain-related behaviors (dose-dependent) | [1] |
| Rat | 0.12 mg/kg | Subcutaneous (s.c.) | Depression of conditioned avoidance behavior | [8] |
| Rat | 5 - 10 µg | Intrathecal | Dose-dependent increase in hot plate latency (analgesia) | [7] |
Table 2: Lethal Dose (LD50) of Neostigmine Methylsulfate in Mice
| Route of Administration | LD50 (mg/kg) | Reference |
| Intravenous (i.v.) | 0.3 ± 0.02 | [9] |
| Subcutaneous (s.c.) | 0.54 ± 0.03 | [9] |
| Intramuscular (i.m.) | 0.395 ± 0.025 | [9] |
Experimental Protocols
Protocol 1: Induction of Visceral Pain Behavior in Mice
This protocol is adapted from a study that established a neostigmine-based model of visceral pain.[1][5]
-
Animal Preparation: Acclimatize adult male mice to the testing room for at least 1 hour before the experiment.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., for a 2.5 µg/kg dose in a 25g mouse, you would need 0.0625 µg of neostigmine). The injection volume should be consistent across animals (e.g., 10 ml/kg).
-
Administration: Administer the neostigmine solution or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Behavioral Observation: Immediately after injection, place the mouse in a transparent observation chamber. Record the following behaviors for a set period (e.g., 30 minutes):
-
Licking of the abdomen
-
Stretching (arching of the back)
-
Squashing of the abdomen against the floor
-
Abdominal contractions
-
-
Data Analysis: Quantify the frequency and duration of each pain-related behavior. Compare the results between the neostigmine-treated and vehicle-treated groups.
Protocol 2: Assessment of Motor Coordination using the Rotarod Test
This is a general protocol for the rotarod test that can be adapted for use with neostigmine administration.
-
Animal Habituation: Handle the mice for several days before the test. On the day of the experiment, allow them to acclimatize to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route. The timing of administration relative to the test should be consistent and based on the expected pharmacokinetics.
-
Rotarod Training (optional but recommended): Some protocols include a training session on the rotarod at a low, constant speed before the actual test.
-
Rotarod Test:
-
Place the mouse on the rotating rod.
-
Start the rotation, typically with an accelerating protocol (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Conduct multiple trials with an appropriate inter-trial interval (e.g., 15 minutes).
-
-
Data Analysis: Compare the latency to fall between the neostigmine-treated and vehicle-treated groups. A decrease in performance may indicate motor coordination deficits.
Mandatory Visualizations
Caption: Neostigmine's mechanism of action in the neuromuscular junction.
Caption: A general experimental workflow for behavioral studies with neostigmine.
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. New neostigmine-based behavioral mouse model of abdominal pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journalonsurgery.org [journalonsurgery.org]
- 7. Studies on the safety of chronically administered intrathecal neostigmine methylsulfate in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 9. go.drugbank.com [go.drugbank.com]
Technical Support Center: Neostigmine Bromide Interference in Fluorescent Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference caused by neostigmine bromide in fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescent assay?
Yes, it is possible. This compound exhibits significant ultraviolet (UV) absorbance, which can interfere with fluorescent assays, particularly those that use excitation wavelengths in the UV or blue regions of the spectrum. This interference can manifest as quenching of the fluorescent signal or as background noise, leading to inaccurate results.
Q2: What are the primary mechanisms of interference by this compound?
There are two main potential mechanisms of interference:
-
Inner Filter Effect (IFE): this compound absorbs light in the UV range.[1][2] If your assay's fluorophore is excited at a wavelength where this compound also absorbs, the compound can effectively "shade" the fluorophore from the excitation light, leading to a decrease in the measured fluorescence. A similar effect can occur if the compound absorbs at the emission wavelength of the fluorophore.
-
Autofluorescence: While not definitively reported in the literature for this compound, many small molecules can exhibit intrinsic fluorescence (autofluorescence). If this compound is autofluorescent in the same spectral region as your assay's fluorophore, it can contribute to the background signal and obscure the true signal from your probe.
Q3: At what wavelengths is interference most likely to occur?
This compound has notable UV/VIS absorption peaks at 225 nm, 261 nm, and 267 nm.[1][2] Therefore, assays using excitation wavelengths in these regions are at the highest risk of interference.
Q4: How can I determine if this compound is interfering with my assay?
You can perform control experiments to assess the potential for interference. A detailed protocol is provided in the Troubleshooting Guides section below. The basic principle is to measure the fluorescence of this compound alone at the assay concentration and to observe its effect on the fluorescence of your probe in the absence of the biological target.
Q5: What are some general strategies to minimize interference from compounds in fluorescent assays?
General strategies include:
-
Using the lowest effective concentration of the potentially interfering compound.
-
Selecting fluorophores with excitation and emission wavelengths in the longer, red-shifted part of the spectrum to avoid the absorbance range of the compound.
-
Employing time-resolved fluorescence (TRF) assays, which can help to reduce background from short-lived autofluorescence.
-
Utilizing a "pre-read" step to measure the background fluorescence of the compound before initiating the assay reaction.
Troubleshooting Guides
Guide 1: Diagnosing Interference from this compound
This guide will help you determine if this compound is causing interference in your specific assay.
Objective: To identify and quantify the extent of autofluorescence and/or quenching caused by this compound.
Experimental Protocol:
-
Prepare Solutions:
-
Assay Buffer
-
Fluorophore (at the final assay concentration) in Assay Buffer
-
This compound (at the final assay concentration) in Assay Buffer
-
A mixture of the Fluorophore and this compound (at their final assay concentrations) in Assay Buffer
-
-
Plate Setup:
-
Use the same type of microplate (e.g., black, clear-bottom) as your main experiment.
-
Pipette the solutions into separate wells as described in the table below. It is recommended to run each condition in triplicate.
-
-
Measurement:
-
Read the plate using the same fluorescence settings (excitation and emission wavelengths, gain, etc.) as your main experiment.
-
Data Analysis and Interpretation:
| Well Content | Expected Outcome if No Interference | Indication of Interference |
| Assay Buffer Only | Low background fluorescence | N/A |
| This compound Only | Fluorescence similar to Assay Buffer Only | Autofluorescence: Higher fluorescence than the buffer-only control. |
| Fluorophore Only | Expected positive fluorescence signal | N/A |
| Fluorophore + this compound | Fluorescence similar to Fluorophore Only | Quenching: Lower fluorescence than the fluorophore-only control. |
Quantitative Data Summary:
| Sample | Mean Fluorescence Intensity (MFI) | Standard Deviation |
| Assay Buffer | ||
| This compound | ||
| Fluorophore | ||
| Fluorophore + this compound |
Guide 2: Mitigating Interference from this compound
If you have confirmed interference, the following steps can help you mitigate the issue.
1. Spectral Shift:
-
Rationale: The most effective way to avoid interference is to use a fluorophore that operates outside of this compound's absorbance range.
-
Action: Consider switching to a red-shifted fluorophore with excitation and emission wavelengths above 500 nm.
2. Concentration Optimization:
-
Rationale: The magnitude of interference is often concentration-dependent.
-
Action: Determine the lowest concentration of this compound that is effective in your assay and assess if the interference is acceptable at that concentration.
3. Background Subtraction:
-
Rationale: If the interference is consistent and not excessively high, it can be corrected for mathematically.
-
Action:
-
Include a control group in your experiment that contains this compound but lacks a key component of the reaction (e.g., the enzyme or substrate).
-
Measure the fluorescence of this control group.
-
Subtract the average fluorescence of the control group from your experimental wells containing this compound.
-
4. Inner Filter Effect Correction:
-
Rationale: For interference due to the inner filter effect, a correction factor can be applied.
-
Action: This is a more advanced correction and involves measuring the absorbance of this compound at the excitation and emission wavelengths and applying a mathematical correction to the fluorescence data.
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Mechanism of action of this compound.
References
How to avoid cholinergic crisis in animal studies with Neostigmine Bromide
This guide provides researchers, scientists, and drug development professionals with essential information for using Neostigmine Bromide in animal studies, with a primary focus on preventing and managing cholinergic crises.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a cholinergic crisis, and why does it occur with Neostigmine?
A cholinergic crisis is a state of over-stimulation of the nervous system caused by an excess of the neurotransmitter acetylcholine (ACh) at the neuromuscular junction and other synapses.[1] Neostigmine is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme that normally breaks down ACh.[2][3] By inhibiting AChE, neostigmine leads to an accumulation of ACh, which can excessively stimulate both muscarinic and nicotinic receptors.[4][5] An overdose of neostigmine can lead to this crisis, characterized by severe muscle weakness (which can progress to flaccid paralysis), respiratory failure, and potentially death.[1][2][6]
Q2: What is the mechanism of action for this compound?
Neostigmine functions by binding to and temporarily inhibiting the acetylcholinesterase (AChE) enzyme.[2][3] This inhibition is reversible. Normally, AChE rapidly hydrolyzes acetylcholine in the synaptic cleft, terminating the signal. By slowing this breakdown, neostigmine increases both the concentration and duration of action of acetylcholine at the cholinergic receptors.[4] This enhanced cholinergic transmission is the basis for its therapeutic effects, such as reversing neuromuscular blockade, and also for its toxic effects when administered in excess.[5][7]
Q3: What are the recommended starting doses for this compound in common animal models?
Dosing is critical and highly dependent on the animal species, administration route, and experimental goal (e.g., myasthenia gravis treatment vs. reversal of neuromuscular blockade). Always begin with a low dose and carefully observe the animal's response. The following table summarizes doses reported in the literature.
| Species | Recommended Dose (mg/kg) | Route of Administration | Citation(s) |
| General Mammals | 0.025 - 0.05 mg/kg (25-50 µg/kg) | Subcutaneous (SC) | [4] |
| Dog | 0.02 - 0.04 mg/kg | IV, IM, SC | [3][8] |
| 0.02, 0.04, or 0.07 mg/kg | Intravenous (IV) | [9] | |
| Cat | 0.02 - 0.04 mg/kg | IV, IM, SC | [3] |
| Horse | 0.02 - 0.04 mg/kg | IV, IM, SC | [3] |
| Cattle | 0.02 mg/kg | IV, IM, SC | [3] |
| Swine | 0.04 - 0.06 mg/kg | IV, IM, SC | [3] |
| Sheep / Goat | 0.02 - 0.03 mg/kg | IV, IM, SC | [3] |
Note: Neostigmine is poorly absorbed when given orally.[4][7] Parenteral routes (IV, IM, SC) are more common and provide higher bioavailability.
Q4: How should I prepare this compound for administration?
Neostigmine for injection is typically supplied as Neostigmine Methylsulfate in a sterile solution, often at concentrations like 0.5 mg/mL.[3] If you are using this compound powder, it should be dissolved in a sterile, isotonic vehicle such as 0.9% saline to the desired concentration. Ensure the final solution is clear and free of particulates before administration. Always follow aseptic techniques during preparation.
Section 2: Troubleshooting Guide: Managing and Preventing Cholinergic Crisis
Problem: The animal is showing signs of excessive cholinergic stimulation after neostigmine administration.
Solution: This indicates the beginning of a cholinergic crisis and requires immediate action.
-
Identify the Signs: Cholinergic toxicity presents with a range of symptoms, often remembered by the mnemonic SLUDGE (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis).[1] These can be categorized by the receptors being overstimulated.
| Symptom Category | Clinical Signs in Animals |
| Muscarinic (SLUDGE) | Hypersalivation, lacrimation (tearing), urination, defecation, vomiting, diarrhea, abdominal cramping, bronchospasm (respiratory distress), bradycardia (slow heart rate), miosis (constricted pupils).[1][5][6] |
| Nicotinic | Muscle fasciculations (twitches), tremors, progressing to muscle weakness and flaccid paralysis.[5][7] |
| Central Nervous System | (Less common as neostigmine does not cross the blood-brain barrier well) Agitation or restlessness may occur.[2][5] |
-
Immediate Actions:
-
Stop Administration: Do not administer any more neostigmine.
-
Monitor Vitals: Closely monitor heart rate, respiratory rate, and oxygen saturation.
-
Administer Antidote: The primary antidote for the muscarinic effects of a cholinergic crisis is Atropine .[3][6] Atropine acts as a competitive antagonist at muscarinic receptors, counteracting symptoms like bradycardia, salivation, and bronchoconstriction.[5] The dose of atropine must be determined carefully based on the species and severity of the crisis.
-
Provide Supportive Care: If respiratory muscles are affected, artificial ventilation may be necessary to prevent death.[6][10]
-
Problem: How do I determine the optimal, non-toxic dose for my specific experiment?
Solution: Conduct a dose-escalation or dose-finding study. This systematic approach helps identify the minimum effective dose and the maximum tolerated dose (MTD) before the onset of severe adverse effects. Below is a workflow and a detailed protocol.
References
- 1. Cholinergic crisis - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. vetscraft.com [vetscraft.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Evaluation of neostigmine antagonism at different levels of vecuronium-induced neuromuscular blockade in isoflurane anesthetized dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Speed of reversal of vecuronium neuromuscular block with different doses of neostigmine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholinergic crisis after neostigmine administration in a dog with acquired focal myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Neostigmine Bromide in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting Neostigmine Bromide concentrations for long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in a cell culture setting?
A1: this compound is a reversible acetylcholinesterase (AChE) inhibitor.[1][2] In cell culture, its primary mechanism is to prevent the breakdown of acetylcholine (ACh), a neurotransmitter that may be endogenously produced by certain cell types (e.g., neurons) or can be exogenously added. This leads to an increased concentration of ACh in the culture medium, resulting in prolonged activation of nicotinic and muscarinic ACh receptors on the cells.[3] Beyond its canonical role, neostigmine can also modulate the inflammatory response through the cholinergic anti-inflammatory pathway (CAP), which can be relevant in co-culture systems or with immune-competent cells.[3]
Q2: What is a typical starting concentration range for this compound in long-term cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell type and the desired experimental outcome. For initial experiments, a range of 10 µM to 100 µM is often a reasonable starting point for neuronal cultures. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
Q3: How should I prepare and store this compound for cell culture experiments?
A3: this compound is soluble in water and phosphate-buffered saline (PBS).[4][5] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in sterile water or PBS, which can then be further diluted in your cell culture medium to the desired final concentration. Stock solutions should be filter-sterilized and can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles. Of note, this compound is insoluble in DMSO.[1]
Q4: What are the potential cytotoxic effects of this compound in long-term culture?
A4: Prolonged exposure to high concentrations of this compound can lead to cytotoxicity. Observed effects include reduced protein synthesis, degenerative changes in cell morphology, and induction of apoptosis and necrosis.[6][7] The cytotoxic effects are dose-dependent. Therefore, a thorough characterization of the dose-response relationship in your specific cell model is essential.
Troubleshooting Guides
Issue 1: Cell Detachment or Morphological Changes
-
Observation: After 24-48 hours of treatment with this compound, adherent cells start to round up and detach from the culture surface, or neuronal cells show signs of neurite retraction.
-
Possible Causes & Solutions:
-
High Concentration: The concentration of this compound may be too high for your specific cell type, leading to cytotoxicity.
-
Solution: Perform a dose-response experiment (e.g., using an MTT or similar viability assay) to determine the IC50 and select a sub-lethal concentration for your long-term experiments.
-
-
Over-stimulation: Continuous stimulation of cholinergic receptors can lead to excitotoxicity, particularly in neuronal cultures.
-
Solution: Consider intermittent dosing schedules (e.g., treat for 24 hours, followed by a 24-hour wash-out period) to reduce receptor desensitization and excitotoxic stress.
-
-
Indirect Effects: In co-culture systems, this compound might be affecting one cell type that in turn influences the adherence or morphology of another.
-
Solution: If possible, test the effect of this compound on each cell type individually to deconvolve the effects.
-
-
Issue 2: Precipitation in Culture Medium
-
Observation: A fine, crystalline precipitate forms in the cell culture medium after the addition of this compound.
-
Possible Causes & Solutions:
-
Solubility Limits: While soluble in aqueous solutions, high concentrations of this compound in complex culture media containing various salts and proteins may lead to precipitation.
-
Solution: Ensure your stock solution is fully dissolved before adding it to the medium. Add the diluted this compound to the medium slowly while gently swirling. If precipitation persists, consider preparing a fresh, lower concentration stock solution.
-
-
Interaction with Media Components: Certain components of your specific cell culture medium might be interacting with this compound.
-
Solution: Prepare a small test batch of your complete medium with this compound and incubate it under the same conditions as your cell cultures (37°C, 5% CO2) but without cells, to confirm if precipitation is a chemical interaction with the medium itself.
-
-
Quantitative Data
Table 1: Cytotoxicity of this compound on HEK-293 Cells after 24-hour Exposure
| Concentration (µg/mL) | Mean Cell Viability (%) | Standard Deviation |
| 50 | >95 | ± 5.2 |
| 100 | ~90 | ± 6.1 |
| 250 | ~75 | ± 7.8 |
| 500 | <50 | ± 9.3 |
Data summarized from a study on human embryonic kidney (HEK-293) cells.[6]
Table 2: Effects of Long-Term this compound Exposure on a Myogenic Cell Line (24-96 hours)
| Parameter | Observation |
| Cell Morphology | Degenerative changes observed |
| Protein Synthesis | Markedly reduced |
Qualitative data from a study on a mouse-derived myogenic cell line (G8).[7]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for adherent cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: The next day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubation for Solubilization: Leave the plate at room temperature in the dark for at least 2 hours to overnight to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Immunocytochemistry for Neuronal Morphology
-
Cell Culture: Culture neuronal cells on sterile glass coverslips coated with an appropriate substrate (e.g., poly-L-lysine).
-
Treatment: Treat the cells with the desired concentration of this compound for the intended long-term duration.
-
Fixation: After treatment, gently wash the cells with pre-warmed PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2) diluted in the blocking solution overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody diluted in the blocking solution for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS and then counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.
-
Mounting and Imaging: Wash the cells a final three times with PBS, mount the coverslips onto microscope slides, and image using a fluorescence microscope.
Visualizations
Caption: this compound's role in the Cholinergic Anti-Inflammatory Pathway.
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound = 98 HPLC and titration, powder 114-80-7 [sigmaaldrich.com]
- 3. Molecular and immunocytochemical characterization of primary neuronal cultures from adult rat brain: differential expression of neuronal and glial protein markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct effects of neostigmine on aneural myotube cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Neostigmine Bromide and Pyridostigmine in Experimental Autoimmune Myasthenia Gravis (EAMG) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Neostigmine Bromide and Pyridostigmine, two acetylcholinesterase inhibitors, within the context of Experimental Autoimmune Myasthenia Gravis (EAMG) models. While both compounds are cornerstones in the symptomatic treatment of Myasthenia Gravis (MG) in clinical practice, this document aims to collate available preclinical information relevant to their efficacy and experimental application.
Executive Summary
Neostigmine and Pyridostigmine are both reversible inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh) at the neuromuscular junction. By inhibiting AChE, they increase the concentration and prolong the action of ACh, thereby enhancing neuromuscular transmission and improving muscle strength. In clinical settings, Pyridostigmine is generally preferred for chronic oral therapy due to its longer duration of action and comparatively milder gastrointestinal side effects.[1] Neostigmine, being more potent and faster-acting, is often utilized for diagnostic purposes and in acute settings, typically administered parenterally.[2]
Despite their widespread clinical use, a thorough review of published literature reveals a significant gap in direct, head-to-head comparative studies evaluating the therapeutic efficacy of this compound versus Pyridostigmine specifically within EAMG models. The majority of preclinical EAMG studies utilize these agents as diagnostic tools to confirm muscle weakness rather than as comparative therapeutic interventions. Therefore, this guide will present a synthesis of their known pharmacological properties and provide a framework for their potential evaluation in EAMG, highlighting the current limitations in available experimental data.
Pharmacological Comparison
| Feature | This compound | Pyridostigmine Bromide |
| Mechanism of Action | Reversible inhibitor of acetylcholinesterase, increasing acetylcholine at the neuromuscular junction.[3][4] | Reversible inhibitor of acetylcholinesterase, increasing acetylcholine at the neuromuscular junction.[1] |
| Relative Potency | More potent than Pyridostigmine.[2][5] | Less potent than Neostigmine; approximately four times less potent.[5] |
| Onset of Action (Oral) | Approximately 4 hours.[5] | Approximately 45 minutes.[5] |
| Duration of Action | Shorter duration of action. | Longer duration of action. |
| Half-life | Approximately 50 to 90 minutes.[5] | Approximately 90 to 110 minutes.[5] |
| Clinical Application | Primarily used for diagnostic purposes (Tensilon test analog) and acute treatment of myasthenic crisis, often administered parenterally.[2] | First-line oral symptomatic treatment for Myasthenia Gravis.[1] |
| Common Side Effects | Nausea, vomiting, abdominal cramps, diarrhea, increased salivation and bronchial secretions, bradycardia.[6] | Similar to Neostigmine but generally milder, particularly gastrointestinal effects.[7] |
Experimental Protocols in EAMG
While direct comparative protocols are unavailable, a general methodology for evaluating the efficacy of a symptomatic treatment like Neostigmine or Pyridostigmine in an EAMG model can be outlined.
Induction of Experimental Autoimmune Myasthenia Gravis (EAMG)
A common method for inducing active EAMG in susceptible rodent strains (e.g., Lewis rats) involves immunization with purified acetylcholine receptor (AChR) from the electric organ of Torpedo californica.
Materials:
-
Purified Torpedo californica AChR
-
Complete Freund's Adjuvant (CFA)
-
Female Lewis rats (6-8 weeks old)
Procedure:
-
An emulsion is prepared by mixing a solution of purified AChR (e.g., 20-40 µg per rat) with an equal volume of CFA.
-
The emulsion is injected subcutaneously at multiple sites on the back and/or in the footpads of the rats.
-
A booster immunization with AChR in Incomplete Freund's Adjuvant (IFA) may be administered 4 weeks after the primary immunization to enhance the autoimmune response.
-
Clinical signs of EAMG, such as muscle weakness, are typically observed 8-10 weeks after the initial immunization and can be graded on a standardized scale.
Evaluation of Therapeutic Efficacy
Once clinical signs of EAMG are established, a crossover study design could be implemented to compare the effects of Neostigmine and Pyridostigmine.
Procedure:
-
Animals exhibiting stable EAMG symptoms are randomly assigned to a treatment group.
-
Group 1: Receives this compound at a predetermined dose and route of administration.
-
Group 2: Receives Pyridostigmine Bromide at a predetermined dose and route of administration.
-
Muscle strength is assessed at baseline and at multiple time points after drug administration using methods such as a grip strength meter or an inverted screen test.
-
After a washout period, the treatment groups are crossed over (Group 1 receives Pyridostigmine, and Group 2 receives Neostigmine), and muscle strength is reassessed.
-
Throughout the study, parameters such as body weight, survival, and serum levels of anti-AChR antibodies can be monitored.
Signaling Pathways and Experimental Workflows
Mechanism of Action at the Neuromuscular Junction
Caption: Mechanism of action of Neostigmine and Pyridostigmine at the neuromuscular junction.
Experimental Workflow for EAMG and Treatment Evaluation
Caption: A proposed experimental workflow for comparing Neostigmine and Pyridostigmine in an EAMG model.
While this compound and Pyridostigmine are crucial for managing Myasthenia Gravis, there is a clear lack of direct comparative efficacy studies in EAMG models. The information available from clinical use in humans suggests that Pyridostigmine's longer duration of action and better side-effect profile make it more suitable for chronic management, whereas Neostigmine's potency and rapid onset are advantageous in acute situations. Future preclinical research focusing on a direct comparison of these agents in EAMG models is warranted to provide a more robust basis for their experimental use and to potentially uncover further nuances in their therapeutic effects. Such studies would be invaluable for the development of novel and improved symptomatic treatments for Myasthenia Gravis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. differencebetween.com [differencebetween.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Neostigmine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Neostigmine versus pyridostigmine – PharmaNUS [blog.nus.edu.sg]
- 6. Neostigmine - Mechanism of action, indications and side effects | PDF [slideshare.net]
- 7. The effectiveness and side effects of pyridostigmine in the treatment of myasthenia gravis: a cross-sectional study - PubMed [pubmed.ncbi.nlm.nih.gov]
Neostigmine Bromide: A Reliable Positive Control for Cholinesterase Inhibitor Screening
In the landscape of drug discovery and development, particularly for neurodegenerative diseases like Alzheimer's, the screening of cholinesterase inhibitors is a critical step. A reliable positive control is paramount for validating assay performance and ensuring the accuracy of screening results. Neostigmine Bromide, a well-characterized reversible cholinesterase inhibitor, serves as an excellent positive control in these screening assays. This guide provides a comparative analysis of this compound with other common cholinesterase inhibitors, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.
Comparative Analysis of Cholinesterase Inhibitors
This compound's efficacy as a cholinesterase inhibitor is comparable to other widely used positive controls, such as donepezil and galantamine. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Inhibitor | Target Enzyme | IC50 Value (nM) | Reference |
| Neostigmine | Acetylcholinesterase (AChE) | Not specified in direct comparison | |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 | [1] |
| Galantamine | Acetylcholinesterase (AChE) | ~200 (0.2 µg/mL) | [2] |
| Physostigmine | Acetylcholinesterase (AChE) | 0.67 | [1] |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.3 | [1] |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the assay methodology. The data presented here are from different studies and should be considered for comparative purposes with this in mind. While a direct IC50 for Neostigmine was not found in a head-to-head comparison with donepezil and galantamine in the searched literature, its well-established potent inhibitory activity makes it a standard choice for a positive control.
Mechanism of Action: Cholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation terminates the nerve signal at the synapse. Cholinesterase inhibitors, like this compound, bind to AChE, preventing it from hydrolyzing acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3][4][5]
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Experimental Protocols
The most common method for screening cholinesterase inhibitors is the spectrophotometric method developed by Ellman.[6][7][8][9]
Ellman's Method for Acetylcholinesterase Activity Assay
This assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[6][7][10]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (potential inhibitors)
-
This compound (positive control)
-
Solvent for dissolving test compounds (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.
-
Dissolve the test compounds and this compound in a suitable solvent to create stock solutions. Further dilute to desired concentrations for the assay.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add buffer, DTNB, and ATCI.
-
Negative Control wells (100% enzyme activity): Add buffer, DTNB, AChE, and the solvent used for the test compounds.
-
Test Compound wells: Add buffer, DTNB, AChE, and the test compound solution.
-
Positive Control wells: Add buffer, DTNB, AChE, and the this compound solution.
-
-
Incubation:
-
Pre-incubate the enzyme with the test compounds and the positive control for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Initiate Reaction:
-
Add the substrate (ATCI) to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at time zero and then at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each test compound and the positive control using the following formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Well) / Rate of Negative Control ] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Experimental Workflow for Cholinesterase Inhibitor Screening using Ellman's Method.
Conclusion
This compound is a robust and reliable positive control for in vitro cholinesterase inhibitor screening assays. Its well-defined mechanism of action and potent inhibitory activity provide a consistent benchmark for evaluating the efficacy of novel compounds. By following standardized protocols like the Ellman's method and understanding the comparative potency of different inhibitors, researchers can ensure the generation of high-quality, reproducible data in their drug discovery efforts.
References
- 1. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Validating Neuromuscular Blockade Reversal: A Comparative Guide to Neostigmine and Its Alternatives Using Electromyography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of neostigmine and its alternatives for the reversal of neuromuscular blockade (NMB), with a focus on validation using electromyography (EMG). Objective data, detailed experimental protocols, and visual representations of key processes are presented to aid in the critical evaluation of these agents in a research and drug development context.
Introduction to Neuromuscular Blockade and the Imperative for Reversal
Neuromuscular blocking agents (NMBAs) are essential in modern anesthesia and surgery, facilitating endotracheal intubation and optimizing surgical conditions by inducing muscle relaxation. However, residual neuromuscular blockade (rNMB) post-procedure can lead to significant complications, including respiratory compromise. Therefore, the effective and timely reversal of NMB is a critical aspect of patient safety.
Neostigmine, a long-established acetylcholinesterase inhibitor, has been the standard of care for reversing non-depolarizing NMBAs. By preventing the breakdown of acetylcholine (ACh) at the neuromuscular junction, neostigmine increases the concentration of ACh available to compete with the NMBA, thereby restoring neuromuscular transmission.[1] The validation of complete reversal is paramount, and quantitative neuromuscular monitoring, particularly electromyography (EMG), provides a precise and reliable method for this assessment.
Validating Reversal with Electromyography: An Experimental Protocol
Electromyography directly measures the muscle's electrical response to nerve stimulation, providing a more accurate assessment of neuromuscular function compared to subjective clinical signs. The train-of-four (TOF) ratio, a key EMG parameter, is the ratio of the fourth to the first muscle response in a series of four electrical stimuli. A TOF ratio of ≥ 0.9 is the accepted standard for adequate neuromuscular recovery.[1]
Here is a detailed experimental protocol for validating the reversal of neuromuscular blockade by neostigmine using EMG:
-
Subject Preparation:
-
The subject is placed in a supine position, with the arm comfortably abducted.
-
The skin over the ulnar nerve at the wrist is cleaned and dried.
-
Two stimulating electrodes are placed along the path of the ulnar nerve.
-
Recording electrodes are placed over the adductor pollicis muscle (the muscle that adducts the thumb).
-
-
Baseline EMG Measurement:
-
Prior to the administration of any NMBA, a baseline TOF measurement is established.
-
A supramaximal stimulus (a stimulus intensity that produces the maximum muscle response) is determined by gradually increasing the stimulus current until the muscle twitch height no longer increases.
-
Several baseline TOF stimuli are delivered, and the average amplitude of the four responses (T1, T2, T3, T4) is recorded. The baseline TOF ratio (T4/T1) should be approximately 1.0.
-
-
Induction of Neuromuscular Blockade:
-
A non-depolarizing NMBA (e.g., rocuronium, vecuronium) is administered intravenously.
-
TOF stimuli are delivered every 15-20 seconds to monitor the onset and depth of the blockade.
-
The block is considered established when the T1 response is significantly diminished, and the TOF count is reduced (e.g., to 1 or 2 twitches).
-
-
Administration of Neostigmine:
-
Once the desired level of neuromuscular blockade is achieved and maintained for the required duration of the experiment, neostigmine is administered intravenously.
-
The standard dose of neostigmine for reversal is typically in the range of 0.03-0.07 mg/kg.[1]
-
An anticholinergic agent (e.g., glycopyrrolate or atropine) is co-administered to counteract the muscarinic side effects of neostigmine.[2]
-
-
EMG Monitoring of Reversal:
-
Immediately following the administration of neostigmine, continuous TOF monitoring is resumed.
-
The time to the return of the fourth twitch (T4) and the recovery of the TOF ratio are recorded.
-
The primary endpoint is the time taken to achieve a TOF ratio of ≥ 0.9.
-
Data is recorded at regular intervals until full recovery is confirmed.
-
Quantitative Data Presentation: Neostigmine vs. Alternatives
The following tables summarize quantitative data from studies comparing the efficacy of neostigmine with its primary alternative, sugammadex, and another cholinesterase inhibitor, edrophonium, using EMG.
| Reversal Agent | Dose | Time to TOF Ratio ≥ 0.9 (minutes) | Notes |
| Neostigmine | 0.04 - 0.07 mg/kg | 10 - 20 | Slower onset of action.[1] |
| Sugammadex | 2.0 mg/kg | < 2 | Significantly faster reversal, especially from deep block.[3][4] |
| Edrophonium | 0.5 mg/kg | ~1.13 (in patients who achieved reversal) | Faster onset than neostigmine but may not consistently achieve full reversal.[5] |
Table 1: Comparison of Reversal Times to a TOF Ratio of ≥ 0.9
| Parameter | Neostigmine | Sugammadex | Edrophonium |
| Mechanism of Action | Acetylcholinesterase Inhibitor | Selective Relaxant Binding Agent | Acetylcholinesterase Inhibitor |
| Predictability of Reversal | Less predictable, dependent on depth of block | Highly predictable, effective at any depth of block | Less predictable than sugammadex |
| Side Effects | Muscarinic effects (bradycardia, salivation) requiring anticholinergic co-administration | Generally well-tolerated; rare hypersensitivity reactions | Muscarinic effects, but generally less pronounced than neostigmine |
| Reversal of Deep Blockade | Ineffective | Highly effective | Ineffective |
Table 2: Performance Comparison of Neuromuscular Blockade Reversal Agents
Mandatory Visualizations
Signaling Pathway of Neuromuscular Transmission and Neostigmine Action
Caption: Neuromuscular junction signaling and the inhibitory action of Neostigmine.
Experimental Workflow for EMG Validation of Neostigmine Reversal
Caption: Experimental workflow for EMG validation of Neostigmine's reversal of NMB.
Alternative Reversal Agents: A Comparative Overview
While neostigmine has been a cornerstone of neuromuscular blockade reversal, alternative agents offer different mechanisms of action and clinical profiles.
Sugammadex
Sugammadex is a modified gamma-cyclodextrin that acts as a selective relaxant-binding agent. It encapsulates steroidal NMBAs like rocuronium and vecuronium in the plasma, creating a concentration gradient that draws the NMBA away from the neuromuscular junction. This novel mechanism allows for rapid and complete reversal, even from deep levels of blockade, a significant advantage over neostigmine which is ineffective in this scenario.[3]
Other Cholinesterase Inhibitors
-
Edrophonium: This acetylcholinesterase inhibitor has a more rapid onset of action than neostigmine. However, its duration of action is shorter, and it may not be as effective in reversing profound blockade.[5][6]
-
Pyridostigmine: Another cholinesterase inhibitor with a longer duration of action than neostigmine. It is less commonly used for routine reversal of neuromuscular blockade.
Conclusion
The validation of neuromuscular blockade reversal is a critical component of safe anesthetic practice and drug development. Electromyography provides a quantitative and reliable method for assessing the efficacy of reversal agents. While neostigmine has been a long-standing and effective agent for reversing shallow to moderate neuromuscular blockade, the emergence of alternatives like sugammadex offers significant advantages in terms of speed, predictability, and the ability to reverse deep blockade. The choice of reversal agent should be guided by the specific clinical or research context, taking into account the depth of blockade, the NMBA used, and the desired speed of recovery. This guide provides the foundational information and experimental framework to support such evidence-based decisions.
References
- 1. openanesthesia.org [openanesthesia.org]
- 2. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Reversal of neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of neostigmine and sugammadex for hemodynamic parameters in neurointerventional anesthesia [frontiersin.org]
- 5. A comparison of edrophonium and neostigmine for the antagonism of atracurium-induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Edrophonium is better than neostigmine to antagonize residual vecuronium induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Neostigmine Bromide: A Guide for Laboratory Professionals
Effective management and disposal of Neostigmine Bromide are critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a potent cholinesterase inhibitor with high acute toxicity, this compound is classified as a hazardous material and requires strict disposal protocols. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste.
Immediate Safety and Handling Protocols
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). The minimum required PPE includes:
-
Safety glasses or goggles.
-
Lab coat .
-
Gloves (chemically resistant).
-
Dust respirator (use an approved/certified respirator, especially when handling the solid form to avoid inhalation).[1]
All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of exposure.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with federal, state, and local environmental control regulations.[1] It is classified as a hazardous waste and must not be disposed of down the drain or in regular trash.[3][4][5]
Step 1: Waste Identification and Segregation
-
Identify all materials contaminated with this compound, including pure substance, solutions, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials.
-
Segregate this compound waste from non-hazardous waste at the point of generation.[4]
-
Keep it separate from incompatible chemicals. Specifically, store it away from strong oxidizing agents.[2] Do not mix acids with the waste, and store acids and bases separately.[6]
Step 2: Containerization
-
Use a dedicated, leak-proof, and chemically compatible waste container.[4][6] Plastic containers are often preferred.[7]
-
The container must be in good condition with a secure, tightly closing screw cap.[6]
-
Ensure there is at least one inch of headroom in the container to allow for expansion.[6]
Step 3: Labeling
-
Properly label the waste container immediately. Federal and state regulations require accurate labeling of chemical waste.[3]
-
The label must clearly read "Hazardous Waste" and identify the contents, including "this compound" and its concentration.
-
Note the date when waste was first added to the container.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[3][7]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[3][4]
-
Waste should not be moved from its generation point to another room for storage.[3][7]
-
Inspect the SAA weekly for any signs of leakage from containers.[6]
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[3][7]
-
Complete and submit any required hazardous waste disposal forms.[3]
-
The ultimate disposal method for this compound typically involves incineration in a chemical incinerator by a licensed, professional waste disposal company.[2][8]
Quantitative Data and Regulatory Information
The following table summarizes key quantitative data and classifications for the management and transport of this compound waste.
| Parameter | Value / Guideline | Regulation / Source |
| Hazard Classification | Toxic if Swallowed, in Contact with Skin, or if Inhaled | OSHA Hazard Communication Standard (29 CFR 1910.1200)[1][9] |
| DOT Classification | CLASS 6.1: Poisonous material | US Department of Transportation[1] |
| UN Number | UN2811 | US Department of Transportation[1][2] |
| Proper Shipping Name | Toxic Solid, Organic, N.O.S. (this compound) | US Department of Transportation[1] |
| SAA Quantity Limit | ≤ 55 gallons | US EPA (40 CFR)[3][7] |
| SAA Storage Time Limit | ≤ 12 months (as long as quantity limit is not exceeded) | Laboratory Waste Management Guidelines[3][7] |
| Reportable Quantity (RQ) | Not applicable as supplied | CERCLA (40 CFR 302) / SARA (40 CFR 355)[3] |
Note: While this compound is highly toxic, it is not specifically listed as a P-list acute hazardous waste, which has more stringent accumulation limits of 1 quart.[5][6] The generator of the waste is responsible for its final classification.[3]
Spill and Emergency Procedures
Small Spills:
-
Wearing appropriate PPE, use tools to carefully sweep up the spilled solid and place it in a labeled, convenient waste disposal container.[1]
Large Spills:
-
Evacuate personnel to a safe area.
-
Stop the leak if it can be done without risk. Do not touch the spilled material.[1]
-
Prevent the spill from entering sewers or drains.[1]
-
Call for assistance from your institution's EHS or emergency response team for disposal and cleanup.[1]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
References
- 1. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 2. [this compound (200 mg)] - CAS [114-80-7] [store.usp.org]
- 3. fishersci.com [fishersci.com]
- 4. rld.nm.gov [rld.nm.gov]
- 5. ph.health.mil [ph.health.mil]
- 6. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. eCFR :: 40 CFR 117.3 -- Determination of reportable quantities. [ecfr.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
